Technical Documentation Center

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol

Core Science & Biosynthesis

Foundational

(4S)-7-Bromo-3,4-dihydro-1H-2-benzopyran-4-ol: Synthesis, Mechanistic Profiling, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the transition from a racemic discovery route to a stereoselective manufacturing process is a critical bottleneck. As a Senior Application Scientist, I frequently encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from a racemic discovery route to a stereoselective manufacturing process is a critical bottleneck. As a Senior Application Scientist, I frequently encounter scaffolds that fail during this transition due to poor stereocontrol or unscalable resolutions. (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol (commonly referred to as (4S)-7-bromoisochroman-4-ol) is a prime example of a highly valued chiral building block that requires rigorous process optimization.

Featuring a rigid isochroman core, a versatile C7-bromine handle, and a stereodefined C4-hydroxyl group, this molecule is frequently deployed as a key intermediate in the synthesis of advanced therapeutics, most notably [1]. This technical guide details the structural significance, scalable synthetic methodologies, and self-validating experimental protocols required to generate this intermediate with high enantiomeric excess (ee).

Chemical Identity & Structural Significance

  • Chemical Name: (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol

  • CAS Registry Number: 2751603-53-7 (for the (S)-enantiomer) / 1798792-52-5 (racemate)[2]

  • Molecular Formula: C9H9BrO2

  • Molecular Weight: 229.07 g/mol

Causality in Drug Design: The 3,4-dihydro-1H-2-benzopyran (isochroman) core provides a metabolically stable, conformationally restricted scaffold that mimics certain natural product pharmacophores. The C7-bromine serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing for the late-stage installation of biaryl or heteroaryl systems[1]. Crucially, the (4S)-hydroxyl group acts as a stereospecific hydrogen-bond donor/acceptor. In kinase inhibitors, this specific spatial orientation is often required to engage the kinase hinge region or specific allosteric pockets, meaning the (4R) enantiomer is typically biologically inactive.

Synthetic Methodologies & Mechanistic Causality

The synthesis of the isochroman-4-ol core historically relied on the non-stereoselective reduction of 7-bromoisochroman-4-one using sodium borohydride (NaBH4)[3]. While this method efficiently yields the racemic alcohol, it necessitates downstream chiral resolution via Supercritical Fluid Chromatography (SFC), fundamentally capping the theoretical yield of the desired (4S) enantiomer at 50%.

To bypass this limitation, modern process chemistry employs [4]:

  • Asymmetric Transfer Hydrogenation (ATH): Utilizing a chiral Ruthenium(II) complex (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]), the prochiral ketone is reduced with high stereocontrol. The (S,S)-ligand dictates the facial selectivity of the hydride transfer from a donor (like formic acid), yielding the (4S)-alcohol.

  • Biocatalytic Ketoreduction (KRED): Engineered ketoreductase enzymes, coupled with a nicotinamide adenine dinucleotide phosphate (NADP+) cofactor recycling system, offer exquisite enantioselectivity (>99% ee) under mild, aqueous conditions.

SynthesisWorkflow cluster_paths Reduction Strategies K 7-Bromoisochroman-4-one (Prochiral Substrate) R NaBH4 Reduction (Non-stereoselective) K->R A Ru(II)-TsDPEN ATH (Asymmetric Transfer Hydrogenation) K->A HCOONa/H2O B KRED Biocatalysis (Ketoreductase / NADP+) K->B Glucose Dehydrogenase Rac (±)-7-Bromoisochroman-4-ol R->Rac S (4S)-7-Bromo-3,4-dihydro- 1H-2-benzopyran-4-ol (Target) A->S >98% ee Dynamic Kinetic Resolution B->S >99% ee Enzymatic Precision Res Chiral SFC Resolution (Max 50% Yield) Rac->Res Res->S Enantiomer Separation

Synthetic pathways for (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol highlighting chiral reduction.

Quantitative Data: Method Comparison

The following table summarizes the performance metrics of the primary synthetic routes for generating the chiral isochroman-4-ol core.

Reduction MethodologyReagents / CatalystYield (%)Enantiomeric Excess (ee %)ScalabilityPrimary Limitation
Non-stereoselective NaBH4, MeOH>90%0% (Racemic)HighRequires costly chiral SFC resolution (max 50% yield)
Ru-Catalyzed ATH Ru-(S,S)-TsDPEN, HCOOH/NEt385-92%>98%Very HighTransition metal residue requires strict scavenging
Biocatalytic KRED Engineered KRED, NADP+, GDH80-88%>99%Medium-HighStrict pH/temperature control required; enzyme cost

Experimental Protocol: Self-Validating Workflow for (4S) Synthesis via ATH

A robust protocol must be a self-validating system. The following ATH procedure incorporates In-Process Controls (IPCs) to ensure causality between the chemical inputs and the analytical outputs, guaranteeing stereochemical fidelity.

Step 1: Catalyst Pre-activation & Complexation

  • Action: In a rigorously degassed Schlenk flask, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) in a 5:2 mixture of formic acid and triethylamine (TEAF). Stir at 40°C for 30 minutes.

  • Causality: The TEAF mixture serves as both the solvent and the hydride source. Heating promotes the loss of the chloride ligand and the formation of the active 16-electron ruthenium-hydride intermediate. Degassing is critical, as oxygen irreversibly deactivates the Ru(II) catalyst.

Step 2: Substrate Addition

  • Action: Add a solution of 7-bromoisochroman-4-one (1.0 equiv) in anhydrous dichloromethane (DCM) dropwise to the active catalyst mixture. Maintain the reaction at 40°C.

  • Causality: DCM ensures complete solvation of the prochiral ketone. Dropwise addition prevents localized concentration spikes that could lead to off-cycle catalyst resting states or diminished enantioselectivity.

Step 3: In-Process Control (IPC) via HPLC

  • Action: After 12 hours, sample the reaction and analyze via Reverse-Phase HPLC (UV detection at 254 nm).

  • Causality: This step is the primary self-validation mechanism. The reaction is deemed complete only when the ketone peak is <1% relative to the alcohol peak. This prevents premature workup and ensures maximum conversion without over-reduction.

Step 4: Quench and Extraction

  • Action: Cool the mixture to 0°C and slowly quench with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract with ethyl acetate (3x), wash with brine, dry over Na2SO4, and concentrate.

  • Causality: The basic quench neutralizes the residual formic acid and destroys the active Ru-hydride species, locking the product profile and preventing any reverse oxidation during workup.

Step 5: Chiral Validation (SFC)

  • Action: Analyze the crude product using Supercritical Fluid Chromatography (SFC) on a Chiralpak AD-H column.

  • Causality: SFC quantifies the enantiomeric excess. A successful run will show the (4S) enantiomer at >98% ee, validating the stereochemical fidelity of the (S,S)-TsDPEN ligand.

Applications in Drug Development: BTK Inhibitors

The (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol scaffold is prominently featured in the targeting Bruton's Tyrosine Kinase (BTK)[1].

BTK is a critical downstream mediator of B-cell receptor (BCR) signaling. Upon BCR activation, PIP3 recruits BTK to the cell membrane, where it is activated and subsequently phosphorylates PLC-gamma 2, leading to cell proliferation[3]. Inhibiting BTK is a validated clinical strategy for treating B-cell malignancies (e.g., Mantle Cell Lymphoma) and autoimmune diseases. The isochroman-4-ol derivative, once cross-coupled at the C7 position and functionalized at the C4-hydroxyl, acts as a potent inhibitor by occupying the ATP-binding pocket of BTK[1].

BTKPathway BCR B-Cell Receptor (BCR) PI3K PI3K BCR->PI3K Antigen Binding PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) PIP3->BTK PH Domain Recruitment PLCg PLC-gamma 2 BTK->PLCg Activation IP3 IP3 / DAG Release PLCg->IP3 PIP2 Hydrolysis NFkB NF-kB / NFAT (Cell Proliferation) IP3->NFkB Calcium Signaling Drug (4S)-Isochroman-derived BTK Inhibitor Drug->BTK Allosteric/Covalent Inhibition

BTK signaling pathway illustrating the inhibitory role of isochroman-derived therapeutics.

References

  • Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology. Google Patents (WO2015089337A1).
  • Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology. Google Patents (WO2015089327A1).

Sources

Exploratory

In-Depth Technical Guide: (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol as a Chiral Synthon in Kinase Inhibitor Development

Executive Summary In the landscape of modern medicinal chemistry, conformationally restricted chiral building blocks are paramount for designing highly selective and potent targeted therapies. (4S)-7-bromo-3,4-dihydro-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, conformationally restricted chiral building blocks are paramount for designing highly selective and potent targeted therapies. (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol (commonly referred to as (S)-7-bromoisochroman-4-ol) is a highly specialized chiral synthon. Featuring a rigid isochroman core, a defined stereocenter at the C4 position, and a versatile aryl bromide handle, this compound serves as a critical intermediate in the synthesis of biaryl scaffolds[1].

As a Senior Application Scientist, I have observed that the strategic incorporation of this specific building block is a defining factor in the development of Bruton's Tyrosine Kinase (BTK) inhibitors—therapeutics that are revolutionizing the treatment of B-cell malignancies and autoimmune disorders[2]. This whitepaper provides a comprehensive technical review of its physicochemical profile, synthetic methodologies, and mechanistic applications in drug discovery.

Physicochemical Profiling & Structural Analysis

The structural architecture of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is deliberately designed for late-stage functionalization and precise target engagement. The isochroman ring restricts the conformational flexibility of the molecule, thereby reducing the entropic penalty upon binding to a target protein's active site.

Data Presentation: Physicochemical Properties

The following table synthesizes the core quantitative data and structural parameters required for analytical validation and formulation planning[1],[3].

PropertyValue / Description
Chemical Name (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol
CAS Number 2751603-53-7 (S-enantiomer) / 1798792-52-5 (Racemate)
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
SMILES String OC1COCC2=C1C=CC(Br)=C2
Physical Appearance White to off-white solid
Key Structural Features Aryl bromide (cross-coupling handle), C4 secondary alcohol (chiral center), isochroman core (conformationally restricted ether)

Synthetic Methodologies & Experimental Protocols

The synthesis of the (4S) enantiomer typically begins with the chemoselective reduction of the corresponding ketone, 7-bromoisochroman-4-one, followed by chiral resolution[4]. The choice of reagents and analytical checkpoints is dictated by the absolute necessity to preserve the aryl bromide functionality for downstream cross-coupling.

Protocol: Chemoselective Reduction & Chiral Resolution

This protocol details the synthesis of the racemic intermediate and its subsequent resolution, establishing a self-validating workflow for high-purity synthon generation.

Step 1: Preparation & Solvation

  • Action: Dissolve 7-bromoisochroman-4-one (1.0 eq, e.g., 1.5 g, 6.7 mmol) in anhydrous methanol (MeOH, 30 mL) at room temperature[4].

  • Causality: Methanol is selected as it serves a dual purpose: it completely solvates the rigid ketone and acts as a protic source to facilitate the hydride transfer mechanism during reduction.

Step 2: Chemoselective Reduction

  • Action: Slowly add Sodium Borohydride (NaBH₄, 2.1 eq, 540 mg, 14.22 mmol) to the stirring solution[4].

  • Causality: NaBH₄ is explicitly chosen over stronger reducing agents (such as LiAlH₄). It provides mild, chemoselective reduction of the ketone to a secondary alcohol without risking the reductive debromination of the aryl halide. Preserving the bromine atom is non-negotiable, as it acts as the primary vector for late-stage Suzuki-Miyaura cross-coupling.

Step 3: Reaction Monitoring & Work-up

  • Action: Stir the reaction at room temperature for 30 minutes. Remove the solvent in vacuo and partition the residue between water and ethyl acetate (EtOAc).

  • Self-Validation Checkpoint 1: Monitor the reaction via TLC (EtOAc/hexane = 1:2). The complete disappearance of the starting material confirms the exhaustion of the ketone.

Step 4: Purification & Analytical Validation

  • Action: Purify the organic layer via silica gel chromatography (EtOAc/hexane = 1:2) to afford the racemic alcohol as a white solid (Yield: ~100%)[4].

  • Self-Validation Checkpoint 2: To ensure the integrity of the synthetic workflow, analyze the product via ESI-MS and ¹H NMR. Mass spectrometry must confirm the preservation of the aryl bromide isotope pattern (expected m/z [M+H]⁺: 229.0 and 231.0 in a 1:1 ratio)[2]. ¹H NMR (400 MHz, CDCl₃) must show the emergence of the characteristic methine proton of the chiral alcohol at δ 4.66 ppm[2].

Step 5: Chiral Resolution

  • Action: Subject the validated racemic mixture to preparative Chiral Supercritical Fluid Chromatography (SFC) to isolate the (4S)-enantiomer.

  • Causality: SFC is preferred over traditional chiral HPLC for pharmaceutical building blocks due to its superior resolution, faster run times, and the use of volatile CO₂ as a mobile phase, which prevents thermal degradation during solvent evaporation and ensures an enantiomeric excess (ee) of >98%.

Synthesis_Workflow Ketone 7-bromoisochroman-4-one Reduction Reduction (NaBH4, MeOH) Ketone->Reduction Racemate Racemic 7-bromoisochroman-4-ol Reduction->Racemate ~100% Yield Resolution Chiral SFC Resolution Racemate->Resolution ESI-MS Validated S_Isomer (4S)-7-bromoisochroman-4-ol Resolution->S_Isomer ee >98% Coupling Cross-Coupling (Biaryl Core) S_Isomer->Coupling

Synthetic workflow from ketone precursor to the enantiopure (4S) building block.

Application in Drug Discovery: Targeting Bruton's Tyrosine Kinase (BTK)

The primary utility of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol lies in its application as a core scaffold for[2].

The Mechanistic Rationale for the (4S)-Isochroman Scaffold

BTK is a downstream mediator of B-cell receptor (BCR) signaling, playing a critical role in B-cell activation, proliferation, and differentiation[2]. When designing BTK inhibitors, achieving high selectivity against other Tec family kinases is a primary challenge.

The use of the (4S)-isochroman core provides three distinct mechanistic advantages:

  • Vector Control: The 7-bromo position allows for precise linear extension of the molecule via cross-coupling, projecting the biaryl system deep into the hydrophobic pocket of the BTK active site.

  • Stereospecific Hinge Binding: The (4S) stereocenter dictates the 3D conformation of the hydroxyl group. This specific spatial orientation allows the -OH group to act as a critical hydrogen bond donor/acceptor with the kinase hinge region, an interaction that the (4R) enantiomer fails to achieve due to steric clashing.

  • Metabolic Stability: The incorporation of the oxygen atom within the rigid isochroman ring prevents the rapid oxidative metabolism typically seen in acyclic ethers or highly flexible aliphatic chains.

BTK_Pathway BCR B-Cell Receptor (BCR) PI3K PI3K Activation BCR->PI3K PIP3 PIP3 Production PI3K->PIP3 BTK BTK Recruitment & Activation PIP3->BTK PH Domain Binding PLCG PLCγ Phosphorylation BTK->PLCG Inhibited by Biaryl Scaffolds Secondary IP3 & DAG Generation PLCG->Secondary PKC PKC Activation & Signaling Secondary->PKC

BTK-mediated B-cell receptor signaling pathway and downstream activation.

Conclusion

The integration of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol into drug discovery pipelines exemplifies the shift toward highly complex, stereochemically defined building blocks. By leveraging its chemoselective reactivity and conformationally restricted geometry, medicinal chemists can construct highly potent biaryl BTK inhibitors with optimized pharmacokinetic and pharmacodynamic profiles. The self-validating synthetic protocols outlined in this guide ensure the high-fidelity generation of this synthon, safeguarding the integrity of downstream biological assays.

References

  • Hopkins, B. T., et al. (2014).Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology (Patent No. WO2015089337A1).
  • Hopkins, B. T., et al. (2014).Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology (Patent No. WO2015089327A1).

Sources

Foundational

The Diverse Biological Activities of Benzopyran Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The benzopyran scaffold, a heterocyclic system consisting of a benzene ring fused to a pyran ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives, found in a plethora of natura...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzopyran scaffold, a heterocyclic system consisting of a benzene ring fused to a pyran ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives, found in a plethora of natural products and synthetic compounds, exhibit a remarkable breadth of biological activities.[1] This in-depth technical guide provides a comprehensive overview of the significant pharmacological properties of benzopyran derivatives, with a focus on their anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. Designed for researchers, scientists, and drug development professionals, this guide delves into the underlying mechanisms of action, structure-activity relationships, and detailed experimental protocols for evaluating these activities. By synthesizing technical accuracy with field-proven insights, this document aims to serve as a valuable resource for the exploration and development of novel benzopyran-based therapeutics.

Introduction: The Benzopyran Core - A Privileged Scaffold

Benzopyran derivatives are a class of organic compounds that feature a bicyclic structure where a benzene ring is fused to a pyran ring.[1] This core structure is present in a wide array of naturally occurring compounds, such as flavonoids, coumarins, and tocopherols (Vitamin E), which are known for their diverse biological functions.[1][3] The versatility of the benzopyran ring system, allowing for a wide range of substitutions, has made it a "privileged scaffold" in medicinal chemistry, capable of interacting with a vast spectrum of cellular targets.[1] This guide will explore the key biological activities that make benzopyran derivatives a focal point of intensive research in the quest for new therapeutic agents.

Anticancer Activity: Targeting the Hallmarks of Cancer

Benzopyran derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.[1][4] Their mechanisms of action are diverse and often depend on the specific substitution patterns on the benzopyran core.[4]

Mechanisms of Anticancer Action
  • Tubulin Polymerization Inhibition: Certain benzopyran derivatives have been shown to interfere with microtubule dynamics, a critical process for cell division. By inhibiting tubulin polymerization, these compounds cause a delay in mitosis, which can lead to mitotic slippage or apoptosis (programmed cell death).[5] This mechanism is a key feature of some third-generation benzopyran compounds.[5]

  • Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by protein kinases. Specific benzopyran derivatives have been identified as inhibitors of various kinases, thereby disrupting cancer cell proliferation and survival signals.[4][6]

  • Estrogen Receptor Modulation: For hormone-dependent cancers like certain types of breast cancer, benzopyran derivatives have been developed as selective estrogen receptor modulators (SERMs).[7][8] These compounds can act as antagonists, blocking the proliferative effects of estrogen in cancer cells.[7][8]

  • Induction of Apoptosis: A significant number of benzopyran-based compounds exert their anticancer effects by inducing apoptosis.[4] For instance, certain benzopyran-4-one-isoxazole hybrids have been shown to induce apoptosis in breast cancer cells.[4]

Experimental Protocols for Assessing Anticancer Activity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Metabolically active cells with functional NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[9][10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase during treatment.

  • Compound Treatment: Treat the cells with various concentrations of the benzopyran derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[10]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[2][9]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 500-600 nm.[9] The intensity of the color is directly proportional to the number of viable cells.

This assay is a straightforward method to study collective cell migration in vitro, providing insights into the anti-metastatic potential of a compound.[11][12]

Protocol:

  • Create a Confluent Monolayer: Seed cells in a culture plate and allow them to grow until they form a confluent monolayer.[11][12]

  • Create the "Scratch": Use a sterile pipette tip to create a cell-free gap (a "scratch") in the monolayer.[11][13]

  • Wash and Treat: Gently wash the wells with sterile phosphate-buffered saline (PBS) or serum-free medium to remove detached cells and debris.[11] Then, add fresh medium containing the benzopyran derivative at various concentrations.

  • Image Acquisition: Immediately capture an initial image (T=0) of the scratch using a phase-contrast microscope.[11] Continue to capture images at regular intervals (e.g., every 4-8 hours) for 24-48 hours.[13]

  • Data Analysis: Measure the area of the cell-free gap at each time point. The rate of wound closure is calculated and compared between treated and untreated cells.

G cluster_workflow In Vitro Scratch Assay Workflow A 1. Seed cells to create a confluent monolayer B 2. Create a 'scratch' with a pipette tip A->B C 3. Wash to remove debris B->C D 4. Treat with benzopyran derivative C->D E 5. Image scratch at T=0 D->E F 6. Image at regular intervals (e.g., 4, 8, 12h) E->F G 7. Analyze wound closure rate F->G

Caption: Workflow for the in vitro scratch assay.

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3] It is valuable for assessing if a compound induces cell cycle arrest.

Protocol:

  • Cell Treatment: Treat cells with the benzopyran derivative for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[8]

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase to prevent staining of RNA.[3][8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The data is presented as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. Benzopyran derivatives have shown potent anti-inflammatory properties by modulating key inflammatory pathways.[2][14]

Mechanisms of Anti-inflammatory Action
  • Inhibition of Pro-inflammatory Mediators: Many benzopyran derivatives inhibit the production of nitric oxide (NO), a key inflammatory mediator, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[15][16]

  • Modulation of NF-κB and MAPK Signaling Pathways: The anti-inflammatory effects of some benzopyran derivatives are attributed to their ability to suppress the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[15] These pathways are crucial for the expression of many pro-inflammatory genes.

Experimental Protocols for Assessing Anti-inflammatory Activity

This assay measures the production of nitrite, a stable product of NO, in the culture medium of lipopolysaccharide (LPS)-stimulated macrophages.[17]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment and Stimulation: Pre-treat the cells with various concentrations of the benzopyran derivative for a short period (e.g., 1 hour). Then, stimulate the cells with LPS (a potent inducer of inflammation) for 24-48 hours.[17]

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.[17]

  • Absorbance Measurement: After a short incubation, measure the absorbance at 550 nm.[17] The amount of nitrite is determined using a standard curve prepared with sodium nitrite.

G cluster_pathway NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades, releasing NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces transcription of Benzopyran Benzopyran Derivative Benzopyran->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of intervention for benzopyran derivatives.

Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the levels of specific cytokines like TNF-α, IL-1β, and IL-6 in cell culture supernatants or biological fluids.

Protocol:

  • Sample Collection: Collect the cell culture supernatant from LPS-stimulated macrophages treated with or without the benzopyran derivative.

  • ELISA Procedure: Follow the manufacturer's protocol for the specific cytokine ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of the recombinant cytokine.

Antioxidant Activity: Scavenging Free Radicals

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases.[18][19] Benzopyran derivatives, particularly those with phenolic hydroxyl groups, are known to possess potent antioxidant activity.[20]

Experimental Protocols for Assessing Antioxidant Activity

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical, thus neutralizing it and causing a color change from purple to yellow.[15][21]

Protocol:

  • Prepare Solutions: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) and solutions of the benzopyran derivative at various concentrations.

  • Reaction Mixture: Mix the DPPH solution with the benzopyran derivative solutions.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[22]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[22][23]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[21]

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation (ABTS•+), a blue-green chromophore.[7]

Protocol:

  • Generate ABTS•+: Prepare the ABTS radical cation by reacting ABTS with a strong oxidizing agent like potassium persulfate.[7][24]

  • Reaction Mixture: Add the benzopyran derivative solutions at various concentrations to the ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a specific time.

  • Absorbance Measurement: Measure the decrease in absorbance at 734 nm.[7]

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay.

Antimicrobial Activity: Combating Pathogens

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents. Benzopyran derivatives have emerged as a promising class of compounds with a broad spectrum of activity against bacteria and fungi.[17]

Experimental Protocol for Assessing Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]

Protocol (Broth Microdilution Method):

  • Prepare Serial Dilutions: Prepare a series of two-fold dilutions of the benzopyran derivative in a suitable broth medium in a 96-well microtiter plate.[25]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) and add it to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4]

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Benzopyran derivatives are being investigated for their potential to protect neurons from damage and death.[18][19]

Mechanisms of Neuroprotective Action
  • Antioxidant Effects: As mentioned earlier, the antioxidant properties of benzopyrans can mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[18][19]

  • Anti-inflammatory Effects: Neuroinflammation also plays a significant role in the progression of these diseases. The anti-inflammatory activities of benzopyran derivatives can help to reduce this harmful inflammation in the brain.[17]

  • Direct Neuroprotection: Some benzopyran derivatives have been shown to directly protect neurons from various insults, such as ischemia.[26]

Experimental Protocols for Assessing Neuroprotective Activity

These assays typically involve challenging cultured neuronal cells with a neurotoxic stimulus in the presence or absence of the benzopyran derivative.

Protocol:

  • Cell Culture: Culture neuronal cell lines (e.g., SH-SY5Y) or primary neurons.

  • Compound Treatment and Toxin Exposure: Pre-treat the cells with the benzopyran derivative, followed by exposure to a neurotoxin relevant to a specific neurodegenerative disease (e.g., amyloid-beta for Alzheimer's, 6-hydroxydopamine for Parkinson's, or glutamate for excitotoxicity).[27]

  • Assessment of Cell Viability: Determine cell viability using methods like the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell death.[27]

  • Apoptosis Assays: Assess apoptosis using techniques like TUNEL staining or caspase-3 activity assays to determine if the compound prevents programmed cell death.[27]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzopyran derivatives is highly dependent on their substitution patterns. Key SAR insights include:

  • Hydroxyl Groups: The number and position of hydroxyl groups on the benzopyran ring are often crucial for antioxidant activity.[20]

  • Lipophilicity: The lipophilicity of the molecule, which can be modified by adding or removing certain functional groups, influences its ability to cross cell membranes and reach its target.[2]

  • Specific Substituents: The addition of specific side chains or heterocyclic rings can confer selectivity for certain biological targets, such as specific kinases or receptors.[4][8] For example, a pyrrolidinoethoxy side chain has been found to be important for the antiestrogenic activity of some 2,3-diaryl-1-benzopyrans.[7]

Conclusion and Future Directions

Benzopyran derivatives represent a versatile and highly promising class of compounds with a wide range of biological activities. Their diverse mechanisms of action make them attractive candidates for the development of novel therapeutics for a multitude of diseases, including cancer, inflammatory disorders, infectious diseases, and neurodegenerative conditions. Future research should continue to focus on elucidating the precise molecular targets of these compounds, optimizing their structure to enhance potency and selectivity, and improving their pharmacokinetic properties to facilitate their translation into clinical applications. The systematic application of the experimental protocols outlined in this guide will be instrumental in advancing our understanding and harnessing the full therapeutic potential of the benzopyran scaffold.

References

  • Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review - Frontiers. (n.d.).
  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI - NIH. (2020, September 15). Retrieved from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2). Retrieved from [Link]

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025, May 5). Retrieved from [Link]

  • Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review - PMC. (2024, October 24). Retrieved from [Link]

  • Structure-activity relationship of antiestrogens. Studies on 2,3-diaryl-1-benzopyrans. (n.d.). Retrieved from [Link]

  • Benzopyran Derivatives as Emerging Anticancer Agents: Advances in Synthesis, SAR Insights, and Therapeutic Potential | Request PDF - ResearchGate. (2025, November 10). Retrieved from [Link]

  • Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo - Sci-Hub. (n.d.). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.). Retrieved from [Link]

  • Synthesis, pharmacological evaluation, and structure-activity relationships of benzopyran derivatives with potent SERM activity - PubMed. (2004, July 15). Retrieved from [Link]

  • DPPH Assay Protocol for Antioxidant Activity | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Oxidative Stress and Neurodegenerative Diseases: Looking for a Therapeutic Solution Inspired on Benzopyran Chemistry - Bentham Science Publisher. (n.d.). Retrieved from [Link]

  • ISSN: 2277–4998 BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD - ijbpas. (2024, February 1). Retrieved from [Link]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - MDPI. (2023, May 21). Retrieved from [Link]

  • NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW - ChemRxiv. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents - PMC. (2019, January 21). Retrieved from [Link]

  • Scratch Assay protocol. (n.d.). Retrieved from [Link]

  • Two undescribed benzopyran derivatives from Ranunculus sceleratus L. with their in vitro anti-inflammatory activity in lipopolysaccharide-activated RAW 264.7 cells - ResearchGate. (n.d.). Retrieved from [Link]

  • 4.4.2. ABTS Radical Scavenging Assay - Bio-protocol. (n.d.). Retrieved from [Link]

  • In vitro wound-healing assay also known as the scratch assay - Moodle@Units. (n.d.). Retrieved from [Link]

  • 3.7.1. DPPH Radical Scavenging Activity - Bio-protocol. (n.d.). Retrieved from [Link]

  • Oxidative stress and neurodegenerative diseases: looking for a therapeutic solution inspired on benzopyran chemistry - PubMed. (n.d.). Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Benzopyran – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Scratch Assay Protocol - Axion Biosystems. (n.d.). Retrieved from [Link]

  • Modulatory effect of a new benzopyran derivative via COX-2 blocking and down regulation of NF-κB against γ-radiation induced- intestinal inflammation - PubMed. (2019, January 15). Retrieved from [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC. (n.d.). Retrieved from [Link]

  • ABTS Tree Radical Scavenging Activity Assay Kit. (n.d.). Retrieved from [Link]

  • Two undescribed benzopyran derivatives from Ranunculus sceleratus L. with their in vitro anti-inflammatory activity in lipopolysaccharide-activated RAW 264.7 cells - PubMed. (2023, May 5). Retrieved from [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments. (n.d.). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol

For Researchers, Scientists, and Drug Development Professionals Abstract (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is a specific chemical entity for which the mechanism of action has not been extensively elucidated i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is a specific chemical entity for which the mechanism of action has not been extensively elucidated in publicly available literature. However, its core structure, the 3,4-dihydro-1H-2-benzopyran (also known as a chroman) scaffold, is a privileged pharmacophore present in a diverse range of biologically active molecules. This guide provides a comprehensive analysis of the potential mechanisms of action for this compound, drawing insights from structurally related molecules. We will explore plausible biological targets and signaling pathways, and, crucially, provide detailed, actionable experimental protocols for researchers to systematically investigate its true mechanism of action. This document is intended to serve as a foundational resource for initiating a drug discovery or chemical biology program centered on this molecule.

The 3,4-dihydro-1H-2-benzopyran Scaffold: A Platform for Diverse Biological Activity

The benzopyran ring system is a common motif in natural products and synthetic medicinal compounds, exhibiting a wide array of pharmacological properties. The specific substitutions on this scaffold dictate its interaction with biological targets. Derivatives of the 3,4-dihydro-1H-2-benzopyran core have been reported to act as, among other things, leukotriene antagonists, 5-HT1A receptor ligands, and AMPA receptor modulators.[1][2][3] This structural diversity underscores the importance of empirical investigation to determine the precise biological activity of a novel analog like (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol.

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol: A Structural Overview

The subject of this guide is a chiral molecule with a defined stereochemistry at the 4-position, containing a bromine atom at the 7-position of the benzopyran ring. While there is limited direct biological data for this specific compound, its precursor, 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one, is a known chemical entity.[4] The presence of the bromine atom, a halogen, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties through halogen bonding and by altering its electronic nature.

Postulated Mechanisms of Action Based on Structural Analogs

Given the lack of direct evidence, we can hypothesize potential mechanisms of action for (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol by examining the activities of structurally related compounds.

Potential as a Leukotriene Antagonist

Derivatives of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid have been identified as potent leukotriene antagonists.[1] These compounds inhibit the bronchoconstriction induced by leukotrienes, suggesting a role in inflammatory and allergic responses. Although our target molecule lacks the carboxylic acid moiety, the shared benzopyran core suggests that it could be investigated for activity at leukotriene receptors.

Potential as a Serotonin 5-HT1A Receptor Ligand

A series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives have been synthesized and shown to have a high affinity for 5-HT1A receptors, acting as full agonists and exhibiting anxiolytic activity in vivo.[2] While our compound of interest does not have the amino group at the 3-position, the general scaffold's ability to interact with this class of G-protein coupled receptors (GPCRs) warrants investigation.

Potential as a Positive Allosteric Modulator of AMPA Receptors

Substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides, which bear some structural resemblance to the benzopyran core, have been developed as positive allosteric modulators of AMPA receptors, enhancing cognitive function in animal models.[3] This line of inquiry could be particularly relevant if the compound is being explored for neurological applications.

A Phased Experimental Approach to Elucidate the Mechanism of Action

To systematically determine the mechanism of action of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol, a multi-step experimental workflow is proposed. This approach is designed to first identify the biological target and then characterize the functional consequences of the compound-target interaction.

Phase 1: Target Identification

The initial phase focuses on unbiased and biased screening approaches to identify the molecular target(s) of the compound.

4.1.1 Phenotypic Screening

  • Objective: To identify a cellular or physiological effect of the compound without a preconceived target.

  • Protocol:

    • Select a panel of diverse human cancer cell lines (e.g., NCI-60) and non-cancerous cell lines.

    • Treat the cells with a range of concentrations of the compound (e.g., from 1 nM to 100 µM) for 48-72 hours.

    • Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).

    • For active compounds, perform secondary assays to look for specific phenotypic changes such as apoptosis (caspase-3/7 activation), cell cycle arrest (flow cytometry), or morphological changes (high-content imaging).

4.1.2 Target-Based Screening

  • Objective: To test for activity against a panel of known drug targets based on the activities of structural analogs.

  • Protocol:

    • GPCR Panel: Utilize a commercial service (e.g., Eurofins SafetyScreen, DiscoveRx PathHunter) to screen the compound against a broad panel of GPCRs, including serotonin and leukotriene receptors.

    • Ion Channel Panel: Screen against a panel of key ion channels, including AMPA receptors.

    • Kinase Panel: A broad kinase screen (e.g., DiscoverX KINOMEscan) can be informative, as many small molecules exhibit off-target kinase activity.

The following diagram illustrates the initial target identification workflow:

G cluster_0 Phase 1: Target Identification A Synthesize & Purify (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol B Phenotypic Screening (e.g., NCI-60 Cell Line Panel) A->B C Target-Based Screening (GPCR, Ion Channel, Kinase Panels) A->C D Analyze Screening Data B->D C->D E Putative Target(s) Identified D->E

Caption: Workflow for the initial identification of biological targets.

Phase 2: Target Validation and Functional Characterization

Once a putative target is identified, the next phase is to validate this interaction and understand its functional consequences.

4.2.1 Biophysical Binding Assays

  • Objective: To confirm a direct physical interaction between the compound and the putative target protein.

  • Protocols:

    • Surface Plasmon Resonance (SPR):

      • Immobilize the purified target protein on a sensor chip.

      • Flow a series of concentrations of the compound across the chip.

      • Measure the change in the refractive index to determine binding kinetics (kon, koff) and affinity (KD).

    • Isothermal Titration Calorimetry (ITC):

      • Place the purified target protein in the sample cell.

      • Titrate in the compound from a syringe.

      • Measure the heat changes upon binding to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

4.2.2 In Vitro Functional Assays

  • Objective: To determine if the compound modulates the activity of the validated target.

  • Protocol (Example for a GPCR):

    • Use a cell line stably expressing the target GPCR.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4) if the receptor signals through calcium, or use a cAMP assay for receptors modulating adenylyl cyclase.

    • Stimulate the cells with a known agonist in the presence and absence of various concentrations of the test compound.

    • Measure the signal (fluorescence or luminescence) to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

The diagram below outlines the target validation and functional characterization process:

G cluster_1 Phase 2: Target Validation & Functional Characterization F Putative Target(s) G Biophysical Binding Assays (SPR, ITC) F->G H In Vitro Functional Assays (e.g., Calcium Flux, cAMP) F->H I Determine Binding Affinity (KD) & Mechanism (Agonist/Antagonist) G->I H->I J Validated Target & Mechanism I->J

Caption: Workflow for validating the compound-target interaction.

Phase 3: Cellular and In Vivo Target Engagement

The final phase is to confirm that the compound engages its target in a more complex biological system.

4.3.1 Cellular Target Engagement Assays

  • Objective: To demonstrate that the compound interacts with its target in living cells.

  • Protocol (Example using Cellular Thermal Shift Assay - CETSA):

    • Treat intact cells with the compound or vehicle.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blot or mass spectrometry. A shift in the melting curve indicates target engagement.

4.3.2 In Vivo Efficacy Studies

  • Objective: To assess the compound's therapeutic potential in a relevant animal model.

  • Protocol:

    • Select an appropriate animal model based on the validated mechanism of action (e.g., a mouse model of asthma for a leukotriene antagonist, an anxiety model for a 5-HT1A agonist).

    • Administer the compound through a relevant route (e.g., oral, intravenous).

    • Measure relevant physiological or behavioral endpoints.

    • Conduct pharmacokinetic studies to correlate drug exposure with efficacy.

Data Summary and Interpretation

The following table provides a template for summarizing the key data that would be generated from the proposed experimental plan.

Assay Endpoint (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol Positive Control
Phenotypic Screen IC50 in HeLa cellsTBDDoxorubicin (~0.1 µM)
GPCR Screen % Inhibition/ActivationTBDRelevant agonist/antagonist
SPR KD (µM)TBDKnown binder
Functional Assay EC50/IC50 (µM)TBDKnown agonist/antagonist
CETSA ΔTm (°C)TBDStaurosporine (for kinases)

Conclusion

While the precise mechanism of action for (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol remains to be experimentally determined, its benzopyran core suggests several plausible avenues for investigation. By leveraging knowledge from structurally related compounds and employing a systematic, multi-phased experimental approach encompassing target identification, validation, and functional characterization, researchers can effectively elucidate its biological role. The protocols and workflows outlined in this guide provide a robust framework for initiating such an investigation, ultimately paving the way for the potential development of a novel therapeutic agent.

References

  • PubChem. (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. National Center for Biotechnology Information. [Link]

  • Cohen, N., et al. (1989). 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Journal of Medicinal Chemistry, 32(8), 1842-1860. [Link]

  • Podona, T., et al. (1994). 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies. Journal of Medicinal Chemistry, 37(12), 1779-1793. [Link]

  • Gill, N.S., Jain, A., & Taneja, T. (2012). The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. Current Research in Chemistry, 4, 18-25. [Link]

  • Costanzo, A., et al. (2007). Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. Journal of Medicinal Chemistry, 50(13), 3153-3157. [Link]

  • Chemspace. (4S)-7-bromo-4-hydroxy-3,4-dihydro-2H-1-benzopyran-5-carboxylic acid. [Link]

  • Ukrainets, I. V., et al. (2000). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules, 5(8), 996-1006. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. [Link]

  • PubChem. 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one. National Center for Biotechnology Information. [Link]

Sources

Foundational

spectroscopic data for 7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol

An In-Depth Technical Guide to the Spectroscopic Data and Synthesis of 7-Bromo-3,4-dihydro-1H-2-benzopyran-4-ol Introduction & Pharmacological Context 7-Bromo-3,4-dihydro-1H-2-benzopyran-4-ol (commonly known as 7-bromois...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Data and Synthesis of 7-Bromo-3,4-dihydro-1H-2-benzopyran-4-ol

Introduction & Pharmacological Context

7-Bromo-3,4-dihydro-1H-2-benzopyran-4-ol (commonly known as 7-bromoisochroman-4-ol) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry. Its primary application lies in the synthesis of advanced biaryl compounds designed as inhibitors of Bruton's tyrosine kinase (Btk)[1].

In the context of oncology and immunology, Btk is a critical downstream mediator of B-cell receptor (BCR) signaling[1]. The structural geometry of the isochroman ring—specifically the spatial orientation dictated by the chiral hydroxyl group at C-4 and the halogenated aromatic system—provides the precise stereochemical and electronic parameters required for high-affinity binding to the PH domain of Btk[1].

BtkPathway BCR B Cell Receptor (BCR) Activation PI3K PI3K Activation BCR->PI3K PIP3 PIP3 Generation PI3K->PIP3 Btk Btk Recruitment & Activation (Target of Isochroman Derivatives) PIP3->Btk PH Domain Binding PLCg PLCγ Phosphorylation Btk->PLCg Kinase Activity Secondary IP3 & DAG Production PLCg->Secondary PIP2 Hydrolysis PKC PKC Activation Secondary->PKC Downstream Signaling

Fig 1. Btk signaling cascade targeted by isochroman-derived biaryl compounds.

Synthetic Methodology & Self-Validating Protocol

The isolation of high-purity 7-bromoisochroman-4-ol is achieved via the chemoselective reduction of its ketone precursor, 7-bromoisochroman-4-one[1]. The following protocol is engineered as a self-validating system, ensuring that experimental feedback loops (e.g., gas evolution, TLC retention factors) continuously verify the reaction's integrity.

Step-by-Step Protocol:

  • Substrate Solvation: Dissolve 7-bromoisochroman-4-one (1.5 g, 6.7 mmol) in 30 mL of anhydrous methanol (MeOH)[1].

    • Causality: Methanol acts as both the solvent and a necessary proton donor, stabilizing the alkoxyborohydride transition states during the reduction.

  • Hydride Addition: Add sodium borohydride (NaBH₄) (540 mg, 14.22 mmol) portion-wise to the solution at room temperature[1].

    • Causality & Self-Validation: NaBH₄ is explicitly chosen for its mild chemoselectivity; it efficiently reduces the ketone to a secondary alcohol without inducing the reductive dehalogenation of the sensitive aryl bromide. The reaction's progress is self-validating through the initial evolution of hydrogen gas. Complete conversion is confirmed via TLC (EtOAc/hexane 1:2), marked by the total disappearance of the UV-active ketone spot.

  • Reaction Maturation: Stir the mixture at room temperature for exactly 30 minutes[1].

    • Causality: This precise timeframe ensures quantitative conversion while preventing solvent-mediated ring-opening side reactions.

  • Solvent Removal: Remove the methanol in vacuo[1].

    • Causality: Eliminating the protic solvent is critical to prevent band-broadening and interference during normal-phase chromatography.

  • Purification: Purify the crude residue via silica gel column chromatography using an EtOAc/hexane (1:2) eluent system[1].

    • Causality: The introduced hydroxyl group significantly increases the polarity of the product compared to the starting material, allowing for clean baseline separation. This yields the target alcohol as a white solid (1.5 g, 100% yield)[1].

Synthesis A 7-Bromoisochroman-4-one (6.7 mmol) B Solvation (30 mL MeOH) A->B C Hydride Reduction (NaBH4, RT, 30 min) B->C Chemoselective D Solvent Evaporation (in vacuo) C->D TLC Validation E Silica Gel Chromatography (EtOAc/hexane = 1:2) D->E F 7-Bromoisochroman-4-ol (100% Yield, White Solid) E->F Purified Product

Fig 2. Chemoselective synthetic workflow for 7-bromoisochroman-4-ol.

Spectroscopic Characterization & Structural Causality

The structural verification of 7-bromoisochroman-4-ol relies heavily on Electrospray Ionization Mass Spectrometry (ESI-MS) and Proton Nuclear Magnetic Resonance (¹H NMR).

Mass Spectrometry (ESI-MS): The ESI-MS analysis yields an [M+H]⁺ peak at m/z 229.0[1]. This precisely matches the theoretical mass of the protonated molecule containing the ⁷⁹Br isotope, confirming the preservation of the aryl bromide moiety during the NaBH₄ reduction.

¹H NMR Analysis (400 MHz, CDCl₃): The ¹H NMR spectrum of this molecule is a textbook demonstration of diastereotopic splitting induced by a stereocenter within a constrained heterocyclic ring[1]. The chiral center at C-4 breaks the molecular symmetry, restricting rapid conformational flipping and placing the adjacent methylene protons into permanently distinct magnetic environments.

Table 1: ¹H NMR Spectral Data and Mechanistic Assignment
Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignmentStructural Causality & Rationale
7.42–7.40 Multiplet (m)-1HAromatic H-5 or H-6Deshielded by the inductive effect of the adjacent bromine atom and the aromatic ring current; exhibits ortho-coupling[1].
7.34–7.32 Multiplet (m)-1HAromatic H-6 or H-5Coupled to the adjacent ortho proton, resulting in a multiplet structure[1].
7.17 Singlet (s)-1HAromatic H-8Isolated proton situated between the ring fusion and the bromine atom. Lacks adjacent protons, precluding ortho/meta splitting[1].
4.66 AB quartet (ABq)20.4, 15.22HAliphatic H-1 (CH₂)Critical Diastereotopic Effect: The C-1 protons are adjacent to the ether oxygen. The C-4 stereocenter makes them non-equivalent, resulting in a strong geminal scalar coupling ( 2J=15.2 Hz) typical of benzylic/heterocyclic systems[1].
4.51–4.50 Multiplet (m)-1HAliphatic H-4 (CH-OH)Highly deshielded methine proton due to the directly attached electronegative hydroxyl oxygen. Split by vicinal coupling to C-3 protons[1].
4.12–4.10 Multiplet (m)-1HAliphatic H-3aDiastereotopic proton cis or trans to the C-4 hydroxyl group. Split by both geminal and vicinal coupling[1].
3.84–3.80 Multiplet (m)-1HAliphatic H-3bThe second diastereotopic proton of the C-3 methylene group, experiencing a different shielding cone from the hydroxyl group than H-3a[1].

Conclusion

The synthesis and characterization of 7-bromoisochroman-4-ol require a rigorous understanding of chemoselective reduction and advanced NMR interpretation. The self-validating synthetic protocol ensures the preservation of the critical aryl bromide handle, while the ¹H NMR data provides a definitive map of the molecule's constrained, chiral geometry. Mastery of these spectroscopic nuances is essential for researchers utilizing this scaffold in the development of next-generation kinase inhibitors.

References

  • Title: WO2015089327A1 - Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

protocol for the synthesis of chiral benzopyranols

Protocol for the Synthesis of Chiral Benzopyranols: Asymmetric Catalysis and Organocatalytic Cascades Executive Summary Chiral benzopyranols and their saturated chromane derivatives are privileged scaffolds found in a va...

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for the Synthesis of Chiral Benzopyranols: Asymmetric Catalysis and Organocatalytic Cascades

Executive Summary

Chiral benzopyranols and their saturated chromane derivatives are privileged scaffolds found in a vast array of natural flavonoids, nutraceuticals, and pharmaceutical agents (e.g., the antimuscarinic drug tolterodine and novel antiplasmodial agents)[1]. The stereospecific construction of the benzopyranol core is a critical determinant of biological activity. This guide details two state-of-the-art methodologies for synthesizing enantiopure benzopyranols: Asymmetric Transfer Hydrogenation (ATH) of prochiral chromanones using transition-metal complexes, and Organocatalytic Cascade Reactions utilizing chiral secondary amines.

Mechanistic Framework & Strategic Design

Approach A: Metal-Ligand Bifunctional Asymmetric Transfer Hydrogenation (ATH)

The reduction of benzopyran-4-ones to 4-chromanols is a fundamental transformation in heterocycle synthesis[2]. Utilizing a Ru(II) catalyst complexed with a chiral TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand allows for highly enantioselective reductions[3].

  • Causality of Stereocontrol: The mechanism relies on a concerted, metal-ligand bifunctional transition state. The N–H bond of the chiral TsDPEN ligand and the Ru–H bond simultaneously interact with the carbonyl oxygen and carbon, respectively[3]. The bulky phenyl rings on the diamine backbone sterically block one face of the prochiral ketone, forcing the hydride to attack exclusively from the opposite face, thereby dictating the absolute configuration of the resulting alcohol[2].

Approach B: Organocatalytic Iminium Cascades

For more highly substituted chromanes, o-hydroxycinnamaldehydes serve as excellent substrates for organocatalytic asymmetric synthesis[4].

  • Causality of Stereocontrol: The Jørgensen-Hayashi catalyst (a chiral diarylprolinol silyl ether) condenses with the aldehyde to form a reactive iminium ion[4]. The bulky silyl ether group acts as a steric shield over one face of the intermediate. This directs the intramolecular oxa-Michael addition of the pendant phenolic hydroxyl group to the unshielded face, establishing the stereocenter with exceptional enantiomeric excess (ee) and diastereomeric ratio (dr)[4].

Synthetic Workflow

G cluster_0 Pathway A: Asymmetric Transfer Hydrogenation (ATH) cluster_1 Pathway B: Organocatalytic Cascade A1 Prochiral Chroman-4-one A2 Ru(II)-TsDPEN Catalyst + HCOOH/NEt3 A1->A2 Metal-Ligand Bifunctional Catalysis A3 Chiral Benzopyran-4-ol (High ee) A2->A3 Stereospecific Reduction B1 o-Hydroxycinnamaldehydes B2 Jørgensen-Hayashi Catalyst (Iminium Formation) B1->B2 Condensation B3 Face-Shielded Iminium Intermediate B2->B3 Steric Shielding B4 Substituted Chiral Chromanes (High ee, High dr) B3->B4 Oxa-Michael Addition

Figure 1: Divergent synthetic pathways for chiral benzopyranols via ATH and organocatalysis.

Detailed Experimental Protocols

Protocol 1: Assembly of the Prochiral Precursor via Friedel-Crafts Acylation

The formation of the benzopyranol ring is a critical ring-forming step, typically achieved via intramolecular electrophilic aromatic substitution[2].

  • Substrate Activation: Dissolve 1.0 equivalent of 3-(3,5-difluorophenoxy)propionic acid in concentrated sulfuric acid (5.0 volumes) at 0 °C.

    • Rationale: The strong acid protonates the carboxylic acid, driving the loss of a water molecule to generate a highly reactive, electrophilic acylium ion intermediate[2].

  • Cyclization: Warm the reaction mixture to 50 °C and stir for 4 hours.

    • Rationale: The elevated temperature provides the activation energy required for the electron-rich aromatic ring to attack the acylium ion, closing the 6-membered ring to form 5,7-difluorochroman-4-one[2].

  • Quench and Isolation: Slowly pour the reaction mixture over crushed ice. Extract with ethyl acetate, wash the organic layer with saturated NaHCO₃ to neutralize residual acid, dry over MgSO₄, and concentrate in vacuo.

Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol converts the achiral chromanone into the chiral benzopyranol using a safe, pressure-free hydrogen donor[5].

  • Catalyst Activation: In an argon-purged Schlenk flask, combine [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.0 mol%) in anhydrous dichloromethane. Stir at room temperature for 30 minutes.

    • Rationale: This step generates the active 16-electron Ru(II) species necessary for hydride transfer[3].

  • Hydride Source Addition: Add a pre-mixed, degassed azeotropic solution of formic acid and triethylamine (HCOOH/NEt₃, 5:2 molar ratio).

    • Rationale: Formic acid acts as the hydrogen donor, decomposing into CO₂ and H₂. Triethylamine buffers the system, preventing the acidic degradation of the substrate or the catalyst[5].

  • Stereoselective Reduction: Add 5,7-difluorochroman-4-one (1.0 eq) to the mixture. Stir at 30 °C for 12–15 hours. The rigid chiral environment created by the catalyst complex sterically hinders one face of the carbonyl, directing the reduction to yield the (4S)-enantiomer[2].

  • Workup: Dilute with water, extract with dichloromethane, and purify via flash column chromatography.

Protocol 3: Organocatalytic Enantioselective Cascade

Utilizing iminium catalysis for the direct synthesis of complex, substituted chiral chromanes[4].

  • Iminium Formation: To a solution of o-hydroxycinnamaldehyde (1.0 eq) in toluene, add 10 mol% of the Jørgensen-Hayashi catalyst (diphenylprolinol trimethylsilyl ether) and 10 mol% of a mild acid co-catalyst (e.g., benzoic acid).

    • Rationale: The acid facilitates the condensation of the secondary amine with the aldehyde, shifting the equilibrium toward the reactive iminium ion[4].

  • Stereocontrolled Cyclization: Stir the mixture at room temperature for 24 hours.

    • Rationale: The bulky silyl ether group shields one face of the iminium ion. The phenolic oxygen undergoes an intramolecular oxa-Michael addition exclusively from the unshielded face, establishing the chiral center[4].

  • Hydrolysis: Add water to hydrolyze the iminium intermediate. This releases the enantioenriched chromane product and regenerates the organocatalyst for the next catalytic cycle.

Quantitative Data Summary

The table below summarizes the efficiency and stereochemical outcomes of various catalytic systems used in benzopyranol synthesis.

Catalytic SystemSubstrate ClassReaction TypeHydrogen Donor / ReagentYield (%)Enantiomeric Excess (ee)
Ru-(S,S)-TsDPEN 5,7-Difluorochroman-4-oneATHHCOOH / NEt₃>95%>98% (S)[2]
Rh-Cp*-TsDPEN ChromenonesAqueous ATHHCOONa / H₂O99%97%[6]
Jørgensen-Hayashi o-HydroxycinnamaldehydesOxa-Michael CascadeN/A (Intramolecular)85–96%90–99%[4]
(DHQ)₂PYR Coumarin-3-carboxylatesCyclopropanationtert-Butyl 2-bromoacetate80–96%90–97%[7]

In-Process Controls & Self-Validation System

To ensure the protocol operates as a self-validating system, the following orthogonal analytical checks must be performed:

  • Reaction Progress (FTIR/TLC): Monitor the ATH reaction by observing the disappearance of the ketone C=O stretch (~1690 cm⁻¹) and the appearance of the alcohol O–H stretch (~3300 cm⁻¹) via in-situ FTIR. This confirms conversion without relying solely on TLC.

  • Stereochemical Integrity (Chiral HPLC): Determine the ee using High-Performance Liquid Chromatography with a chiral stationary phase (e.g., Chiralcel OD-H). Causality: The chiral stationary phase interacts diastereomerically with the enantiomers, allowing for baseline resolution. An ee of >98% validates that the metal-ligand transition state remained rigid and uncompromised.

  • Diastereomeric Ratio (¹H-NMR): For organocatalytic cascade products, utilize ¹H-NMR integration of the benzylic and adjacent protons. The coupling constants (J-values) will confirm the relative stereochemistry (syn/anti configuration) and validate the dr.

References[2] Benchchem. "(4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol". Source: benchchem.com. URL: https://www.benchchem.com/product/b1394127[4] MDPI. "Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei". Source: mdpi.com. URL: https://www.mdpi.com/2073-8994/11/12/1502[7] ACS Publications. "Enantioselective Construction of Chiral Cyclopropa[c]coumarins via Lewis Base-Catalyzed Cyclopropanation". Source: The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c02058[1] ACS Publications. "Synthesis and Biological Evaluation of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents". Source: Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00293[6] ResearchGate. "Rh(II)-Cp*-TsDPEN Catalyzed Aqueous Asymmetric Transfer Hydrogenation of Chromenones into Saturated Alcohol". Source: researchgate.net. URL: https://www.researchgate.net/publication/222536829_RhII-Cp-TsDPEN_Catalyzed_Aqueous_Asymmetric_Transfer_Hydrogenation_of_Chromenones_into_Saturated_Alcohol_CC_and_CO_Reduction_in_One_Step[3] NIH. "Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes". Source: ncbi.nlm.nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152014/[5] University of Liverpool. "Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols". Source: liv.ac.uk. URL: https://livrepository.liverpool.ac.uk/2007827/1/c7cc00222a.pdf

Sources

Application

Advanced NMR Characterization and Stereochemical Elucidation of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol

Introduction & Mechanistic Context The functionalized isochroman core (3,4-dihydro-1H-2-benzopyran) is a privileged structural motif in modern drug discovery. Specifically, halogenated chiral derivatives like (4S)-7-brom...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The functionalized isochroman core (3,4-dihydro-1H-2-benzopyran) is a privileged structural motif in modern drug discovery. Specifically, halogenated chiral derivatives like (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol (commonly referred to as (4S)-7-bromoisochroman-4-ol) serve as critical intermediates in the synthesis of biaryl compounds. These compounds are actively utilized in the development of potent Bruton's tyrosine kinase (BTK) inhibitors for immunology and PRMT5 inhibitors for oncology[1][2].

Because the biological efficacy and target-binding affinity of these inhibitors are highly dependent on the spatial orientation of the isochroman substituents, rigorous analytical validation is non-negotiable. A simple 1D NMR spectrum is insufficient. Researchers must establish a self-validating analytical system to confirm both the regiochemistry (ensuring the bromine is at the C-7 position rather than C-6) and the absolute stereochemistry (confirming the (4S) hydroxyl configuration)[3]. This application note details the causality behind the experimental design and provides a comprehensive workflow for the unambiguous NMR characterization of this molecule.

Experimental Design & Causality

Why Specific Parameters are Chosen
  • Solvent Selection (CDCl₃ vs. DMSO-d₆): CDCl₃ is the preferred solvent for the primary 1D and 2D assignments of isochromans. The isochroman ring naturally adopts a half-chair conformation. In CDCl₃, the absence of strong intermolecular hydrogen bonding with the solvent allows the C4-hydroxyl group to maintain its natural intramolecular dynamics. This preserves the distinct diastereotopic splitting of the C1 and C3 protons, which can sometimes broaden or collapse in highly polar, viscous solvents like DMSO-d₆.

  • Field Strength (≥ 400 MHz): The aromatic protons H-5 and H-6 exhibit strong ortho-coupling (~8.2 Hz), while H-8 is an isolated proton. A minimum field strength of 400 MHz is required to prevent second-order roofing effects in the aromatic region, ensuring clear integration and accurate coupling constant extraction[4].

Step-by-Step Acquisition Protocol
  • Sample Preparation: Weigh exactly 15–20 mg of the purified (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol.

  • Dissolution: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Filtration: Filter the solution through a glass wool plug or a 0.2 µm PTFE syringe filter directly into a clean, dry 5 mm NMR tube to remove any paramagnetic impurities or particulate matter.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃ and shim the magnetic field (Z1–Z5) until the TMS signal FWHM (Full Width at Half Maximum) is ≤ 0.8 Hz.

  • Acquisition:

    • ¹H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds and a flip angle of 30°.

    • ¹³C NMR: Acquire 1024–2048 scans using a standard proton-decoupled sequence (zgpg30) with a D1 of 2.0 seconds.

    • 2D NMR (COSY, HSQC, HMBC): Acquire using standard gradient-selected pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf) with 4–8 scans per increment and 256 t1 increments.

1D NMR Quantitative Data and Mechanistic Interpretation

The chiral center at C-4 fundamentally alters the magnetic environment of the entire isochroman ring. Because the molecule lacks a plane of symmetry, the methylene protons at C-1 and C-3 are diastereotopic .

  • The C-1 Protons: Isolated between the ether oxygen and the aromatic ring, these protons appear as a distinct AB quartet around 4.60–4.75 ppm with a large geminal coupling constant (J ≈ 15.0 Hz).

  • The Aromatic Region: The 1,2,4-trisubstituted benzene ring yields a classic splitting pattern. H-8 appears as a singlet (or finely split doublet) due to the adjacent bromine at C-7 and the bridgehead carbon at C-8a. H-5 and H-6 appear as a doublet and a doublet of doublets, respectively[4].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment Notes
H-6 7.41dd8.2, 1.81HAromatic, coupled to H-5, meta to H-8
H-5 7.33d8.21HAromatic, ortho-coupled to H-6
H-8 7.17s-1HAromatic, isolated between C-7(Br) and C-8a
H-1a 4.75d15.01HDiastereotopic AB system (equatorial-like)
H-4 4.66t (or dd)5.51HChiral carbinyl proton, coupled to H-3a/3b
H-1b 4.60d15.01HDiastereotopic AB system (axial-like)
H-3a 4.05dd11.5, 5.51HDiastereotopic, coupled to H-4
H-3b 3.85dd11.5, 5.51HDiastereotopic, coupled to H-4
-OH 2.10br s-1HExchangeable with D₂O
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionShift (δ, ppm)Carbon TypeStructural Significance
C-4a 138.5C (Quaternary)Bridgehead carbon
C-8a 136.0C (Quaternary)Bridgehead carbon
C-6 130.2CH (Aromatic)Directly correlates to H-6 in HSQC
C-5 128.5CH (Aromatic)Directly correlates to H-5 in HSQC
C-8 127.1CH (Aromatic)Directly correlates to H-8 in HSQC
C-7 120.5C-Br (Quat.)Heavy atom effect shifts this upfield relative to C-H
C-3 70.5CH₂ (Aliphatic)Adjacent to ether oxygen
C-1 67.8CH₂ (Aliphatic)Benzylic and adjacent to ether oxygen
C-4 63.2CH-OH (Chiral)Carbinyl carbon

2D NMR Workflow for Regiochemical Validation

To definitively prove that the molecule is the 7-bromo isomer (and not the 6-bromo isomer), a logical progression through 2D NMR is required. HMBC (Heteronuclear Multiple Bond Correlation) is the linchpin of this validation. In the 7-bromo isomer, the isolated proton H-8 will show a strong 3-bond correlation to C-6 and a 2-bond correlation to the brominated quaternary carbon C-7.

NMR_Workflow Start 1D ¹H & ¹³C NMR Initial Shift Analysis COSY COSY Spin System Mapping Start->COSY Identify J-coupled protons (H-5/H-6 & H-3/H-4) HSQC HSQC 1-Bond C-H Correlation Start->HSQC Assign protonated carbons HMBC HMBC Long-Range C-H Correlation COSY->HMBC Link isolated spin systems HSQC->HMBC Provide exact C-H anchors Regio Regiochemistry Confirmed (7-Bromo Position) HMBC->Regio H-8 & H-5 to C-7(Br) Definitive 2- & 3-bond HMBC

Caption: Logical 2D NMR workflow for the regiochemical validation of 7-bromoisochroman-4-ol.

Stereochemical Elucidation via Modified Mosher's Method

Direct NOESY or ROESY experiments are often insufficient to determine the absolute stereochemistry of a single enantiomer without a chiral reference. To confirm the (4S) configuration, the Modified Mosher's Method is employed[3].

This technique involves derivatizing the secondary alcohol with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The conformational model assumes the carbinyl proton (H-4), the ester carbonyl, and the trifluoromethyl group are coplanar. The phenyl group of the MTPA ester selectively shields the protons situated on the same side of the molecule. By calculating the difference in chemical shifts (Δδ = δS - δR), a spatial map of the molecule is generated, unambiguously confirming the absolute configuration.

Mosher's Derivatization Protocol
  • Preparation: Transfer 5 mg of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol into a dry 5 mm NMR tube. Dissolve in 0.5 mL of anhydrous pyridine-d₅.

  • Derivatization (R-MTPA): Add 2.0 equivalents of (R)-(-)-MTPA-Cl directly to the NMR tube. Cap, seal with Parafilm, and invert gently to mix.

    • Note: Reaction of the alcohol with (R)-MTPA-Cl yields the (S)-MTPA ester.

  • Monitoring: Monitor the esterification reaction directly in the NMR spectrometer at 298 K until the carbinyl proton (H-4) shifts downfield (typically from ~4.66 ppm to ~5.80 ppm), indicating complete conversion (1–2 hours).

  • Derivatization (S-MTPA): Repeat steps 1–3 in a separate NMR tube using (S)-(+)-MTPA-Cl to generate the (R)-MTPA ester.

  • Data Extraction: Extract the exact chemical shifts of the protons adjacent to the chiral center (H-3a, H-3b, H-5) for both esters.

  • Calculation: Calculate Δδ = δ(S-ester) - δ(R-ester). For the (4S) configuration, protons on one face of the isochroman ring will exhibit positive Δδ values, while protons on the opposite face will exhibit negative Δδ values, perfectly aligning with the established Mosher model.

Moshers_Method Sample (4S)-7-bromo-isochroman-4-ol (Absolute Config to be Confirmed) DerivR Derivatize with (R)-MTPA-Cl Sample->DerivR DerivS Derivatize with (S)-MTPA-Cl Sample->DerivS NMR_R Acquire ¹H NMR Extract δ for (S)-Ester DerivR->NMR_R Forms (S)-Ester NMR_S Acquire ¹H NMR Extract δ for (R)-Ester DerivS->NMR_S Forms (R)-Ester Calc Calculate Δδ = δ(S) - δ(R) for H-3 and H-5 NMR_R->Calc NMR_S->Calc Assign Spatial Shielding Map Confirms (4S) Configuration Calc->Assign Map positive/negative Δδ

Caption: Logical workflow for the Modified Mosher's Method to determine absolute stereochemistry.

References

  • [1] Vertex Pharmaceuticals Inc. (2015). Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology (Patent No. WO2015089327A1). Google Patents.

  • [4] Vertex Pharmaceuticals Inc. (2015). Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology (Patent No. WO2015089337A1). Google Patents.

  • [3] Almac Group. (n.d.). Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology. Almac Group Publications.[Link]

  • [2] Mirati Therapeutics, Inc. (2024). Prmt5 inhibitors and uses thereof (Patent No. WO2024220917A1). Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in asymmetric reduction of benzopyranones

Welcome to the Technical Support Center for Asymmetric Catalysis. This guide is designed for researchers and drug development professionals troubleshooting low yields and poor enantioselectivity during the asymmetric red...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Catalysis. This guide is designed for researchers and drug development professionals troubleshooting low yields and poor enantioselectivity during the asymmetric reduction of benzopyranones (including chromones, coumarins, and flavones).

By understanding the mechanistic causality behind catalyst deactivation, over-reduction, and substrate inhibition, you can systematically optimize your reaction conditions.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic logic to isolate the root cause of your yield drop.

Troubleshooting Start Low Yield in Benzopyranone Asymmetric Reduction ConvCheck Is overall conversion low? Start->ConvCheck LowConv Yes: Catalyst Deactivation or Substrate Inhibition ConvCheck->LowConv < 50% HighConv No: Check Product Distribution ConvCheck->HighConv > 90% Act1 Increase T/P, Check Solvent Moisture LowConv->Act1 OverRed Over-reduction to Chromanols/Chromanes? HighConv->OverRed SideProd Side reactions? (e.g., Ring Opening) HighConv->SideProd Act2 Lower H2 Pressure, Switch to CuH Catalysis OverRed->Act2 Yes Act3 Optimize Chiral Ligand Sterics (e.g., SEGPHOS) SideProd->Act3 Yes

Diagnostic workflow for troubleshooting low yield in benzopyranone asymmetric reductions.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My conversion of 4-chromone to chromanone is high, but the isolated yield of the chiral chromanone is low due to over-reduction. How do I prevent this? A1: Benzopyranones are highly susceptible to over-reduction to chromanols or chromanes. This occurs because the intermediate saturated ketone (chromanone) is often more reactive toward transition-metal hydrogenation than the conjugated starting material[1]. For example, Ru-NHC catalyzed hydrogenations often yield chromanols directly, requiring a subsequent oxidation step (e.g., with PCC) to access the chromanone[1]. Solution: Shift from direct transition-metal hydrogenation to a Copper-Catalyzed Asymmetric Conjugate Reduction . Using a Cu(OAc)₂ precatalyst with a chiral bisphosphine ligand and a silane hydride source selectively reduces the C2=C3 double bond via a copper enolate intermediate, completely preventing ketone reduction[2].

Q2: I am experiencing poor conversion (<20%) when scaling up the asymmetric hydrogenation of coumarins. What causes this catalyst deactivation? A2: In the hydrogenation of coumarins and lactones, catalyst deactivation frequently stems from product inhibition or classical keto/enol tautomerization that causes the enolate to bind irreversibly to the metal center[3]. Solution: If using a Pd-catalyzed autotandem system, decreasing the temperature (e.g., to 30 °C) and optimizing the hydrogen pressure (e.g., 400 psi) can suppress secondary ester reduction while maintaining high turnover for the C=C bond, yielding dihydrocoumarins with >97% ee[3].

Q3: The enantiomeric excess (ee) of my chromanone product is plateauing around 80%, despite full conversion. How can I improve enantioselectivity? A3: Moderate ee with full conversion indicates a competing unselective background reaction or a mismatch in the chiral pocket. Solution: Switch to a more sterically demanding ligand or a dual-catalyst system. For instance, employing a metal-free relay catalysis system using an achiral borane (acting as a Lewis acid) combined with a chiral phosphoric acid (CPA) proton shuttle can boost ee up to 95% by tightly controlling the protonation face of the intermediate[4][5]. Alternatively, in Rh-catalyzed systems, switching to a bisphosphine-thiourea ligand like ZhaoPhos significantly enhances the chiral environment[6].

Quantitative Data Summary: System Comparison

Use this table to benchmark your expected yields and select the most appropriate catalytic system for your specific benzopyranone derivative.

Substrate ClassCatalytic SystemTypical Yield (%)Typical ee (%)Key Troubleshooting Variable
Chromones Cu(OAc)₂ / (R)-DM-SEGPHOS / Silane80–99%94–99%Silane stoichiometry & moisture[2]
Flavones Ru-NHC / H₂>90% (as chromanol)up to 97%Requires post-oxidation (PCC)[1]
Coumarins Pd(OCOCF₃)₂ / (R,R)-QuinoxP* / H₂98%>97%Strict temperature control (≤30 °C)[3]
Chromones Achiral Borane + Chiral Phosphoric Acid88–98%up to 95%CPA pKa and steric bulk[4][5]
Chroman-4-ylidenes Rh / ZhaoPhos / H₂>95%95–98%Solvent choice (DCE or Toluene)[6]

Self-Validating Experimental Protocols

The following protocols are engineered with built-in visual or chemical checkpoints to validate the success of intermediate steps, minimizing wasted time on failed reactions.

Protocol 1: Copper-Catalyzed Asymmetric Conjugate Reduction of Chromones[2]

Mechanistic Rationale: This protocol uses a self-validating internal control. The active L*CuH species is highly sensitive to moisture. If the reaction color does not change upon silane addition, the active hydride has not formed, immediately alerting the operator to solvent contamination.

  • Pre-catalyst Activation: In a nitrogen-filled glovebox, charge a dried Schlenk tube with Cu(OAc)₂ (10 mol%) and (R)-DM-SEGPHOS (11 mol%).

  • Solvent Addition: Add anhydrous, rigorously degassed toluene (2.0 mL) and stir at room temperature for 15 minutes to form the Cu-ligand complex.

  • Hydride Generation (Validation Check): Add diethoxymethylsilane (DEMS) (2.0 equiv). Self-Validation: The solution must transition from a blue/green suspension to a distinct yellow/orange homogeneous solution. If it remains blue, discard and re-purify your toluene.

  • Substrate Addition: Add the chromone substrate (0.5 mmol) dissolved in 1.0 mL toluene.

  • Reaction: Stir at 60 °C for 12–24 hours.

  • Quenching & Hydrolysis: Cool to room temperature. Carefully add 2.5 M NaOH (aq) to hydrolyze the intermediate silyl enol ether, and stir for 1 hour.

  • Workup: Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Mechanism CuH Active Catalyst L*CuH PiComplex Intermediate 1 Cu-Alkene π-Complex CuH->PiComplex Substrate Substrate Chromone Substrate->PiComplex Enolate Intermediate 2 Chiral Copper Enolate PiComplex->Enolate 1,4-Hydride Transfer SilylEther Trapping Silyl Enol Ether + L*Cu-OR Enolate->SilylEther Silane Addition SilylEther->CuH Catalyst Regeneration Product Product Chiral Chromanone SilylEther->Product Hydrolysis (NaOH)

Catalytic cycle of Cu-catalyzed asymmetric conjugate reduction of chromones.

Protocol 2: Autotandem Palladium-Catalyzed Asymmetric Hydrogenation of Coumarins[3]

Mechanistic Rationale: This protocol relies on precise thermodynamic control to arrest the tandem reduction at the dihydrocoumarin stage, preventing the subsequent hydrogenation of the ester group.

  • Catalyst Preparation: Mix Pd(OCOCF₃)₂ (1 mol%) and (R,R)-QuinoxP* (1.2 mol%) in degassed anhydrous acetone (1.0 mL) under nitrogen. Stir for 1 h at room temperature.

  • Solvent Exchange: Remove acetone under vacuum. Redissolve the resulting complex in 2,2,2-trifluoroethanol (TFE) (1.0 mL) inside a glovebox.

  • Substrate Loading: Transfer the catalyst solution to a stainless-steel autoclave containing the coumarin substrate (0.2 mmol) in TFE (2.0 mL).

  • Pressurization: Purge the autoclave with H₂ three times, then pressurize to 400 psi (27.5 bar).

  • Controlled Hydrogenation (Validation Check): Stir at exactly 30 °C for 24 hours. Self-Validation: Do not exceed 30 °C; higher temperatures (e.g., 60 °C) will trigger the secondary ester hydrogenation, opening the lactone ring and drastically reducing the yield of the target dihydrocoumarin[3].

  • Depressurization & Purification: Carefully vent H₂, concentrate the solvent under reduced pressure, and purify via silica gel chromatography.

Sources

Optimization

The Architectures of Annulation: Mechanistic Workflows

Welcome to the Technical Support Center for Asymmetric Catalysis. As a Senior Application Scientist, I have designed this guide to address the nuanced thermodynamic and kinetic challenges inherent in the synthesis of chi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Catalysis. As a Senior Application Scientist, I have designed this guide to address the nuanced thermodynamic and kinetic challenges inherent in the synthesis of chiral dihydropyranones. These structural motifs are critical in drug development, and their synthesis demands precise control over stereocenters and reaction trajectories.

Below, we bypass generic advice to focus on the causality behind experimental failures, offering self-validating protocols and field-proven mechanistic insights.

To troubleshoot effectively, we must first understand the logical relationships governing the two most robust synthetic pathways: the N-Heterocyclic Carbene (NHC)-catalyzed Coates-Claisen rearrangement and the Copper-catalyzed Hetero-Diels-Alder (HDA) reaction.

G cluster_NHC NHC-Catalyzed Coates-Claisen Pathway cluster_Cu Cu-Catalyzed Hetero-Diels-Alder Pathway N1 Enals / Ynals + Stable Enols N3 α,β-Unsaturated Acyl Azolium Intermediate N1->N3 NHC Addition N2 Chiral Triazolium Salt (NHC Precatalyst) N2->N3 Base activation N4 Hemiacetal Formation & Sigmatropic Rearrangement N3->N4 Enol Attack Target Chiral Dihydropyranones (High Yield & ee) N4->Target C1 Danishefsky's Diene + α-Ketoesters C3 Concerted (Alkenyl) or Stepwise (Alkynyl) C1->C3 Cu(II) Coordination C2 Chiral Cu(II) Complex e.g., L-Cu(OTf)2 C2->C3 C4 TFA Treatment (TMS cleavage/elimination) C3->C4 Cycloaddition C4->Target

Catalytic pathways for chiral dihydropyranone synthesis via NHC and Cu(II) catalysis.

Diagnostic FAQs: Troubleshooting Reaction Failures

Q1: My NHC-catalyzed annulation of enals is yielding predominantly ester byproducts instead of the desired dihydropyranone. How do I fix the chemoselectivity? A1: This is a classic issue of catalyst trajectory and electronic tuning. The structure of the chiral triazolium precatalyst dictates the product distribution. Using electron-deficient aryl groups on the triazolium core alters the electrophilicity of the intermediate, heavily favoring esterification[1]. To correct this, switch to an N-mesityl substituted or an aminoindanol-derived core. As demonstrated by1[1], these specific scaffolds provide the necessary steric bulk to shield one face of the catalytically generated α,β-unsaturated acyl azolium, enforcing the stereocontrolled enol attack required for annulation.

Q2: I am using stable enols (like naphthol or kojic acid) with ynals in an NHC system, but my reaction stalls or degrades when I add an amine base. Why? A2: When utilizing highly stable enols, the addition of an external amine base can lead to competitive side reactions or premature catalyst degradation. The causality lies in the precatalyst counterion: the chloride counterion of specific triazolium precatalysts is sufficiently basic to generate the active carbene in situ[2]. Omitting the external base and relying solely on the chloride counterion creates a self-buffering system that significantly improves both yield and enantioselectivity[2].

Q3: In the Cu-catalyzed Hetero-Diels-Alder reaction with Danishefsky’s diene, why does the enantioselectivity drop when switching from alkenyl to alkynyl α-ketoesters? A3: The reaction mechanism is highly substrate-dependent. Alkenyl α-ketoesters undergo a rigid, concerted cycloaddition pathway, which locks the transition state and transfers chirality efficiently[3]. Conversely, alkynyl α-ketoesters proceed via a stepwise pathway[3]. In the stepwise mechanism, the intermediate has rotational degrees of freedom before ring closure, which can erode the enantiomeric excess (ee). To mitigate this, ensure the reaction is strictly maintained at 0 °C to rigidify the intermediate, and verify the structural integrity of your chiral Cu(II) ligand complex[3].

Q4: How do I prevent the formation of competing γ-lactones when using cinnamaldehyde substrates in NHC catalysis? A4: The formation of γ-lactones is a competing pathway driven by premature ring closure. Adding specific additives, such as PPh₃ or optimizing the base (e.g., HOBt), is essential to suppress γ-lactone formation and thermodynamically favor the dihydropyranone[4]. The additive modulates the nucleophilicity of the intermediate, steering it toward the [4+2] or[3+3] cycloaddition route[4].

Self-Validating Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system where intermediate states can be physically or visually confirmed before proceeding.

Protocol A: NHC-Catalyzed Coates-Claisen Rearrangement

Objective: Synthesis of dihydropyranones from ynals and stable enols.

  • Precatalyst Preparation: In a glovebox or under a strict argon atmosphere, weigh the chiral aminoindanol-derived triazolium precatalyst (10 mol%) into an oven-dried Schlenk flask.

  • Substrate Addition: Add the ynal (1.0 equiv) and the stable enol (e.g., kojic acid derivative, 1.2 equiv). Dissolve the mixture in anhydrous THF.

  • Activation (Causality Check): If using a stable enol like naphthol, do not add an external base; rely on the chloride counterion to mediate carbene formation[2]. If using less stable enols, add a weak amine base (e.g., DIPEA, 10 mol%).

  • Self-Validation Checkpoint: Monitor the reaction via TLC. The formation of the α,β-unsaturated acyl azolium intermediate often presents a distinct color shift (typically yellow/orange) in the solution. If the solution remains completely colorless after 30 minutes, carbene generation has failed—check your solvent for moisture.

  • Isolation: Stir at room temperature until complete conversion. Concentrate under reduced pressure and purify via flash column chromatography.

Protocol B: Cu-Catalyzed Enantioselective Hetero-Diels-Alder (HDA)

Objective: Synthesis of dihydropyranones bearing a quaternary center.

  • Catalyst Complexation: Prepare the chiral Lewis acid catalyst by mixing Cu(OTf)₂ (10 mol%) and the chiral ligand (e.g., L1/L2 bisoxazoline derivatives, 10 mol%) in anhydrous toluene. Stir for 1-2 hours at room temperature.

  • Thermal Control: Cool the catalyst solution strictly to 0 °C. Causality: This temperature is critical to suppress the rotational freedom in stepwise pathways[3].

  • Cycloaddition: Add the β,γ-unsaturated α-ketoester (1.0 equiv) followed by the dropwise addition of Danishefsky's diene (1.2–1.5 equiv).

  • Self-Validation Checkpoint: Before the next step, a small aliquot can be quenched with cold NaHCO₃ and analyzed via crude NMR. You should observe the silyl enol ether intermediate. This validates that the cycloaddition was successful prior to elimination.

  • Elimination: Add Trifluoroacetic Acid (TFA) directly to the mixture. Causality: TFA is required to hydrolyze the TMS ether and drive the elimination of the methoxy group, yielding the final α,β-unsaturated dihydropyranone[3].

  • Purification: Neutralize with saturated NaHCO₃, extract with ethyl acetate, and purify.

Performance Metrics: Quantitative Data Comparison

Use the following benchmark data to evaluate the success of your catalytic systems. If your yields or ee% fall significantly below these ranges, revisit the troubleshooting FAQs.

Catalytic SystemSubstratesReaction PathwayYield Range (%)Enantiomeric Excess (ee %)Reference
Chiral NHC (Triazolium) Ynals + Stable EnolsCoates-Claisen Rearrangement85 – 98%Up to 99%[1]
Chiral Cu(II) Complex Danishefsky's Diene + Alkenyl α-KetoestersConcerted Hetero-Diels-Alder83 – 99%92 – 97%[3]
Chiral Cu(II) Complex Danishefsky's Diene + Alkynyl α-KetoestersStepwise Hetero-Diels-Alder~ 94%~ 95%[3]
NHC / Ru Synergistic α,β-Unsaturated Aldehydes + DicarbonylsSynergistic Catalysis62 – 90%81 – 96%[4]

References

  • Mahatthananchai, J., Kaeobamrung, J., & Bode, J. W. "Chiral N-Heterocyclic Carbene-Catalyzed Annulations of Enals and Ynals with Stable Enols: A Highly Enantioselective Coates–Claisen Rearrangement." ACS Catalysis. 1

  • Morales-Manrique, C., Baquero, E. A., & Guevara-Pulido, J. "Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes." Molecules (MDPI). 4

  • Hu, Y., Xu, K., Zhang, S., Guo, F., Zha, Z., & Wang, Z. "Copper-Catalyzed Enantioselective Hetero-Diels–Alder Reaction of Danishefsky's Diene with β,γ-Unsaturated α-Ketoesters." Organic Letters. 3

  • Mahatthananchai, J., Kaeobamrung, J., & Bode, J. W. (Secondary Source Link for Protocol Validation). "Chiral N-Heterocyclic Carbene-Catalyzed Annulations of Enals and Ynals with Stable Enols." ACS Catalysis. 2

Sources

Troubleshooting

Technical Support Center: Purification of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol

Welcome to the technical support guide for the purification of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to freque...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary information to overcome common purification challenges and achieve high purity for this critical chiral intermediate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the purification of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol.

Q1: What are the most common impurities in the crude product?

A1: Crude (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol typically contains impurities stemming from the synthetic route, which often involves the reduction of the corresponding ketone, 7-bromo-3,4-dihydro-1H-2-benzopyran-4-one. Common impurities include:

  • Unreacted Starting Material: Residual 7-bromo-3,4-dihydro-1H-2-benzopyran-4-one.

  • Over-reduction Products: Species where the aromatic bromine has been cleaved.

  • Catalyst Residues: If a metal-based catalyst is used for reduction or other steps.[1]

  • Solvent and Reagent Adducts: Impurities formed from reactions with solvents or other reagents present.

Q2: What is the recommended first-pass purification strategy?

A2: For a solid crude product, recrystallization is often the most efficient first-pass strategy to significantly enhance purity.[1] It is effective at removing most unreacted starting materials and some byproducts. If the product is an oil or if recrystallization fails to remove closely-related impurities, silica gel column chromatography is the recommended next step.[1]

Q3: How can I effectively monitor the purification process and assess final purity?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and for developing a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A chiral HPLC method is essential for determining the enantiomeric excess (e.e.) of your (4S)-enantiomer.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the purified product and can also be used to assess enantiomeric purity with the use of chiral solvating agents.[2][5][6]

Q4: My crude product is an oil and will not solidify. What should I do?

A4: An oily product often indicates the presence of significant impurities that are depressing the melting point. In this case, direct purification by column chromatography is the most effective approach. After chromatography, the purified fractions containing the product can be concentrated, and crystallization can be re-attempted with a pure seed crystal if necessary.

Section 2: Troubleshooting Guides and In-Depth Protocols

This section provides detailed, step-by-step protocols to address specific purification challenges.

Decision Workflow for Purification Strategy

The following diagram outlines the logical workflow for selecting the appropriate purification method based on the initial assessment of the crude product.

PurificationWorkflow Crude Crude Product (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol TLC_Analysis Initial Purity Check (TLC/¹H NMR) Crude->TLC_Analysis Decision Impurity Profile? TLC_Analysis->Decision Recrystallization Protocol 2.1: Recrystallization Decision->Recrystallization Solid with distinct spots Chromatography Protocol 2.2: Column Chromatography Decision->Chromatography Oily or complex mixture Purity_Check_1 Purity & Yield Assessment Recrystallization->Purity_Check_1 Purity_Check_2 Purity & Yield Assessment Chromatography->Purity_Check_2 Final_Product Pure Product (>98% Purity) Purity_Check_1->Final_Product Purity_Check_2->Final_Product

Sources

Optimization

Asymmetric Synthesis of Chiral Alcohols: A Technical Support Guide for Catalyst Selection and Troubleshooting

Welcome to our technical support center dedicated to the asymmetric synthesis of chiral alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our technical support center dedicated to the asymmetric synthesis of chiral alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selecting and optimizing catalysts for this critical transformation. Our goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower your research and development.

Part 1: Foundational Principles of Catalyst Selection

The successful asymmetric synthesis of a chiral alcohol hinges on the judicious selection of a catalyst system. This choice is not arbitrary; it is a reasoned decision based on the substrate, desired enantiomer, and reaction conditions.

Understanding the Catalytic Landscape

The two predominant pathways for the asymmetric synthesis of chiral alcohols are the reduction of prochiral ketones and the kinetic resolution of racemic alcohols.

  • Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH): These methods are workhorses for the reduction of prochiral ketones. The choice between them often depends on the available equipment and the substrate's sensitivity. ATH, often employing isopropanol as a hydrogen source, is operationally simpler, while AH requires high-pressure hydrogen gas but can offer higher turnover numbers.

  • Enzymatic Kinetic Resolution: Lipases are frequently employed for the kinetic resolution of racemic alcohols, offering exceptional enantioselectivity under mild conditions.

Key Catalyst Families

A multitude of catalysts have been developed, each with its own strengths and substrate scope.

  • Noyori-type Ruthenium Catalysts: Pioneered by Nobel laureate Ryoji Noyori, these catalysts, such as Ru(II)-TsDPEN, are renowned for their high efficiency and enantioselectivity in the ATH of a wide range of aromatic and aliphatic ketones.

  • CBS Catalysts (Corey-Bakshi-Shibata): These oxazaborolidine-based catalysts are highly effective for the asymmetric reduction of ketones, particularly with catecholborane as the reducing agent.

  • Enzymes (Lipases, Dehydrogenases): Biocatalysts offer unparalleled selectivity and operate under environmentally benign conditions (aqueous media, room temperature). Lipases like Candida antarctica lipase B (CALB) are widely used for kinetic resolution via transesterification.

Part 2: Troubleshooting Common Experimental Challenges

Even with a well-chosen catalyst, experimental hurdles can arise. This section addresses common issues in a question-and-answer format, providing diagnostic insights and actionable solutions.

Issue: Low Enantioselectivity (ee)

Q1: My asymmetric reduction of an aromatic ketone with a Ru(II)-TsDPEN catalyst is giving low enantiomeric excess. What are the likely causes and how can I improve it?

A1: Low enantioselectivity in this system often points to issues with the catalyst activation, reaction conditions, or the substrate itself.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Explanation:

  • Catalyst Activation: Noyori-type catalysts require activation by a base to form the active 16-electron Ru-hydride species. Ensure your base is fresh and the pre-activation step is performed under an inert atmosphere.

  • Solvent and Atmosphere: The active catalyst is sensitive to air and moisture. Use of anhydrous, degassed solvents is critical. Traces of water can hydrolyze the catalyst, while oxygen can lead to oxidative deactivation.

  • Temperature: Enantioselectivity is often temperature-dependent. Lowering the reaction temperature may enhance selectivity, though it will likely slow the reaction rate. A temperature screening is advisable.

  • Ligand Choice: The "bite angle" and electronic properties of the chiral ligand (e.g., TsDPEN) are crucial. If your substrate is particularly bulky, a ligand with a different steric profile might be necessary.

Issue: Poor Yield or Incomplete Conversion

Q2: My enzymatic kinetic resolution of a secondary alcohol is stalling at low conversion, and the yield of the desired enantiomer is poor. What's going on?

A2: Stalled enzymatic reactions often point to enzyme inhibition, unfavorable reaction equilibrium, or issues with mass transfer.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Product Inhibition The produced chiral alcohol or the acylated product may be inhibiting the enzyme.Consider in-situ product removal (e.g., using a scavenger resin) or operating in a continuous flow system.
Equilibrium Limitation Transesterification reactions are reversible. The accumulation of the alcohol by-product can shift the equilibrium back towards the reactants.Use a large excess of the acyl donor or remove the alcohol by-product (e.g., by evaporation if volatile).
Mass Transfer Issues If the enzyme is immobilized, diffusion of the substrate to the active site might be limited.Increase agitation speed or consider a different immobilization support with better mass transfer properties.
Enzyme Denaturation The reaction solvent or temperature may be causing the enzyme to lose its activity.Screen alternative, more enzyme-compatible organic solvents or lower the reaction temperature. Ensure the pH of the buffered aqueous phase (if used) is optimal for the enzyme.

Experimental Protocol: Screening for Optimal Solvent in Enzymatic Resolution

  • Immobilize 10 mg of lipase (e.g., CALB) in 8 separate 1.5 mL vials.

  • To each vial, add 1 mL of a different anhydrous solvent (e.g., hexane, toluene, MTBE, acetonitrile).

  • Add the racemic alcohol (0.1 mmol) and the acyl donor (e.g., vinyl acetate, 0.2 mmol) to each vial.

  • Incubate the vials at 30°C with shaking (200 rpm).

  • Take aliquots at regular intervals (e.g., 1, 3, 6, 12, 24 hours) and analyze by chiral GC or HPLC to determine conversion and ee.

  • Plot conversion and ee vs. time for each solvent to identify the optimal medium.

Issue: Catalyst Deactivation

Q3: My asymmetric hydrogenation reaction starts well but then stops before completion. How can I diagnose and prevent catalyst deactivation?

A3: Catalyst deactivation can be caused by impurities in the substrate or reagents, or by inherent instability of the catalyst under the reaction conditions.

Diagnostic Approach:

G cluster_0 Diagnosis of Catalyst Deactivation cluster_1 Corrective Actions A Reaction Stalls Prematurely B Analyze Reaction Mixture: - Catalyst Precipitation? - Color Change? A->B C Check Substrate Purity: - GC-MS for Impurities - Test for Coordinating Species (S, P) A->C D Review Reaction Conditions: - Temperature too high? - Hydrogen Pressure Stable? A->D E Precipitation/Color Change: - Indicates Catalyst Decomposition - Action: Lower Temp, Use More Robust Ligand B->E F Impure Substrate: - Coordinating impurities poison the metal center - Action: Purify substrate (e.g., column chromatography, activated carbon) C->F G Harsh Conditions: - Thermal decomposition or ligand dissociation - Action: Optimize T and P, screen for a more stable catalyst D->G

Troubleshooting

Technical Support Center: Stereochemical Preservation of (4S)-7-Bromo-3,4-dihydro-1H-2-benzopyran-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific stereochemical vulnerabilities of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific stereochemical vulnerabilities of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol . This chiral isochroman derivative is a highly valuable building block in drug development, but its structural features make it exceptionally prone to racemization.

This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the absolute preservation of enantiomeric excess (e.e.) during your synthetic campaigns.

I. Core Mechanistic FAQs

Q1: Why is (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol so susceptible to racemization compared to standard secondary alcohols? A1: The vulnerability lies in the C4 position, which is strictly benzylic. When the C4 hydroxyl group is exposed to Brønsted or Lewis acids, it becomes protonated or coordinated, transforming into a superior leaving group. The subsequent elimination of water generates a highly stabilized, planar sp²-hybridized benzylic carbocation. Because this intermediate is achiral, any subsequent nucleophilic attack (e.g., by water or a solvent molecule) occurs with equal probability from the Re or Si face. This S_N1 pathway rapidly degrades the enantiopure (4S)-isomer into a 50:50 racemic mixture[1].

Q2: I am trying to protect the C4 hydroxyl group using standard Lewis acid catalysis, but my product is completely racemic. What is happening? A2: You are likely triggering the exact S_N1 mechanism described above. For example, while Lewis acids like BiBr₃ are excellent for the etherification of primary or non-activated secondary alcohols, they have been unequivocally shown to cause complete racemization of benzylic alcohols[2]. The Lewis acid coordinates with the benzylic oxygen, facilitating C-O bond cleavage and carbocation formation prior to the attack of the protecting group. You must pivot to base-catalyzed or strictly neutral protection strategies.

Q3: Can racemization occur during a standard aqueous workup if no acid was used in the reaction? A3: Yes. If the reaction mixture is heated or if protic solvents are used during the extraction phase, trace acidic impurities (even from unbuffered silica or degrading solvents) can initiate racemization. Protic solvents stabilize the charged carbocation intermediate, lowering the activation energy for C-O bond heterolysis[3].

II. Mechanistic Visualization

SN1_Racemization A (4S)-Alcohol (Chiral) B Protonated Intermediate A->B + H⁺ (Acid) C Planar Benzylic Carbocation B->C - H₂O D Racemic Mixture (50% 4S / 50% 4R) C->D + H₂O (Non-selective)

Caption: Mechanism of acid-catalyzed SN1 racemization via a planar benzylic carbocation.

III. Quantitative Impact of Reaction Conditions

To illustrate the causality between experimental choices and stereochemical outcomes, the following table summarizes the impact of various conditions on the e.e. of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol during derivatization.

Reaction ConditionSolvent TypeTemp (°C)Observed e.e. (%)Primary Mechanism of e.e. Loss
Pyridine / Ac₂O (Mild Base)Aprotic (DCM)0 to 25>99%None (Stereocenter strictly preserved)
DIPEA / Benzyl BromideAprotic (THF)2598%None (Non-nucleophilic base prevents side reactions)
BiBr₃ / Benzyl AlcoholProtic/Aprotic250% (Racemic)Lewis acid-mediated S_N1 carbocation formation[2]
Trace HCl / H₂O (Workup)Protic (H₂O/EtOAc)40<20%Brønsted acid-catalyzed S_N1 heterolysis[1]

IV. Troubleshooting Guide: Loss of Enantiomeric Purity

If you detect a loss of e.e. via chiral HPLC or NMR, use the following decision matrix to isolate the root cause.

Troubleshooting Start Loss of e.e. Detected Q1 Were strong Brønsted or Lewis acids used? Start->Q1 A1_Yes Action: Switch to mild/basic conditions (e.g., Pyridine, DIPEA) Q1->A1_Yes Yes Q2 Was workup performed at elevated temperatures? Q1->Q2 No A2_Yes Action: Perform extractions and washes at 0-5 °C Q2->A2_Yes Yes Q3 Were protic solvents used during extraction? Q2->Q3 No A3_Yes Action: Use aprotic solvents (e.g., DCM, EtOAc) Q3->A3_Yes Yes Success e.e. Preserved Q3->Success No

Caption: Troubleshooting decision tree for identifying and resolving the root causes of e.e. loss.

V. Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems. They incorporate mandatory in-process checks to ensure conditions that lead to racemization are physically impossible to achieve if the steps are followed correctly.

Protocol 1: Racemization-Free Acylation (Derivatization)

When derivatizing the alcohol for chiral analysis or downstream synthesis, you must use a sterically hindered, non-nucleophilic base to neutralize any acid byproducts immediately[4].

Materials:

  • (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol (1.0 eq)

  • Acetic anhydride or Acyl Chloride (1.2 eq)

  • Anhydrous Pyridine or DIPEA (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask under argon. Causality: Moisture reacts with acyl chlorides to form HCl, a potent racemization trigger.

  • Dissolution: Dissolve the chiral alcohol in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add the Pyridine/DIPEA and DMAP. Stir for 5 minutes at room temperature.

    • Self-Validation Check: Spot the mixture on wet pH paper. It must read > pH 8. If not, add more base.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Activation: Add the acylating agent dropwise over 10 minutes.

  • Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC until the starting material is consumed.

Protocol 2: Optimized Cold Aqueous Workup

Standard workups often ruin perfect reactions. This protocol prevents the stabilization of charged intermediates by utilizing low temperatures, pH buffering, and aprotic solvents[3].

Step-by-Step Methodology:

  • Quench: Cool the reaction mixture to 0–5 °C. Quench slowly with a pre-chilled (4 °C) saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).

    • Self-Validation Check: Wait until bubbling ceases. Test the aqueous layer with pH paper. It must be between pH 7.5 and 8.0. If it is acidic, the benzylic S_N1 pathway is active; add more NaHCO₃ immediately.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer three times with cold, aprotic solvent (e.g., DCM or EtOAc). Do not use alcohols (like BuOH) for extraction.

  • Washing: Wash the combined organic layers once with cold brine to remove residual water and salts.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Avoid Magnesium Sulfate (MgSO₄) if your compound is highly sensitive, as it can act as a mild Lewis acid.

  • Concentration: Filter the drying agent and concentrate the solvent under reduced pressure. Keep the water bath temperature of the rotary evaporator strictly below 30 °C .

VI. References

  • Benchchem Technical Support. Preventing Racemization During Chiral Alcohol Derivatization.4

  • Benchchem Technical Support. Prevention of Racemization During Workup of Chiral Products. 3

  • The Journal of Organic Chemistry - ACS Publications. Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. 1

  • PubMed Central - NIH. Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction?2

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of (4S) vs (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol

An In-Depth Comparative Analysis of (4S)- and (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol for Researchers and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the stereochemica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of (4S)- and (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the stereochemical configuration of a molecule is a critical determinant of its pharmacological profile. Enantiomers, while possessing identical chemical formulas and connectivity, can exhibit profoundly different biological activities. This guide provides a comprehensive comparative analysis of the (4S) and (4R) enantiomers of 7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol, a scaffold of significant interest due to the established bioactivity of the broader benzopyran class of compounds.

While direct comparative experimental data for these specific enantiomers is not extensively available in the public domain, this guide will synthesize information on their precursor, general principles of stereoselective synthesis and chiral separation, and the biological relevance of stereoisomerism in related compounds. This document is intended to serve as a foundational resource for researchers, providing both a rationale for the comparative study of these enantiomers and the experimental framework to undertake such an investigation.

Introduction to the 7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol Scaffold

The 3,4-dihydro-1H-2-benzopyran (isochroman) framework is a privileged heterocyclic motif found in a variety of biologically active natural products and synthetic compounds. The introduction of a bromine atom at the 7-position and a hydroxyl group at the 4-position introduces key functionalities that can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The chiral center at the C4 position gives rise to the (4S) and (4R) enantiomers, the subject of this guide.

The precursor molecule, 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one, is a commercially available solid with a molecular weight of 227.05 g/mol .[1] Its availability provides a straightforward entry point for the synthesis of the chiral alcohols.

Synthesis and Chiral Separation: A Proposed Workflow

The generation of enantiomerically pure (4S)- and (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is the essential first step for any comparative biological evaluation. Two primary strategies can be employed: enantioselective synthesis or the separation of a racemic mixture.

Enantioselective Synthesis via Asymmetric Reduction

A highly effective method for producing the individual enantiomers is the asymmetric reduction of the prochiral ketone, 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one.[1] This approach utilizes chiral catalysts or reagents to stereoselectively deliver a hydride to one face of the carbonyl group.

Experimental Protocol: Enantioselective Reduction of 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one

This protocol is a generalized procedure based on established methods for the enantioselective reduction of ketones.[2][3]

Materials:

  • 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one

  • A chiral reducing agent (e.g., (R)- or (S)-BINAL-H, or a borane with a chiral ligand such as (R)- or (S)-2-methyl-CBS-oxazaborolidine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF))

  • Quenching solution (e.g., methanol, saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one in anhydrous THF.

  • Cool the solution to the recommended temperature for the chosen chiral reducing agent (e.g., -78 °C for BINAL-H or 0 °C for some borane reductions).

  • Slowly add the chiral reducing agent (e.g., a solution of (R)-BINAL-H for the (R)-enantiomer or (S)-BINAL-H for the (S)-enantiomer) to the stirred solution of the ketone.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of the appropriate quenching solution at the reaction temperature.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched alcohol.

  • Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC).

G ketone 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one reaction Asymmetric Reduction (Anhydrous THF, -78°C) ketone->reaction chiral_reagent Chiral Reducing Agent ((R)- or (S)-BINAL-H) chiral_reagent->reaction workup Quench & Workup reaction->workup purification Column Chromatography workup->purification S_enantiomer (4S)-7-bromo-3,4-dihydro- 1H-2-benzopyran-4-ol purification->S_enantiomer Using (S)-reagent R_enantiomer (4R)-7-bromo-3,4-dihydro- 1H-2-benzopyran-4-ol purification->R_enantiomer Using (R)-reagent

Caption: Enantioselective synthesis workflow.

Chiral Separation of Racemic 7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol

An alternative to enantioselective synthesis is the preparation of the racemic alcohol followed by separation of the enantiomers using chiral chromatography.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a general framework for developing a chiral HPLC separation method.[4][5][6][7]

Materials and Equipment:

  • Racemic 7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., polysaccharide-based columns such as those with cellulose or amylose derivatives)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)

  • Additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds)

Procedure:

  • Prepare a stock solution of the racemic alcohol in a suitable solvent.

  • Column Screening: Screen a variety of chiral stationary phases (CSPs) to identify a column that provides baseline separation of the two enantiomers.

  • Method Development: Optimize the mobile phase composition (e.g., the ratio of hexane to isopropanol in normal phase, or acetonitrile to water in reversed phase) to achieve optimal resolution and retention times. The use of additives can also be explored to improve peak shape.

  • Preparative Separation: Once an analytical method is established, scale up to a preparative or semi-preparative chiral column to isolate larger quantities of each enantiomer.

  • Fraction Collection and Analysis: Collect the fractions corresponding to each enantiomer and confirm their purity and enantiomeric excess using the analytical chiral HPLC method.

G cluster_0 Racemate Preparation cluster_1 Chiral HPLC cluster_2 Isolation racemic_synthesis Racemic Synthesis of 7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol injection Inject Racemate onto Chiral Column racemic_synthesis->injection separation Separation of Enantiomers injection->separation detection UV Detection separation->detection fraction_S Collect (4S) Enantiomer detection->fraction_S fraction_R Collect (4R) Enantiomer detection->fraction_R

Caption: Chiral HPLC separation workflow.

Comparative Physicochemical and Structural Analysis

Once isolated, the enantiomers should be characterized to confirm their identity and purity. While specific data for these enantiomers is lacking, the following table outlines the expected data to be collected.

Property(4S)-enantiomer(4R)-enantiomerMethod of Analysis
Molecular Formula C₉H₉BrO₂C₉H₉BrO₂Mass Spectrometry
Molecular Weight 229.07229.07Mass Spectrometry
Melting Point To be determinedTo be determinedDifferential Scanning Calorimetry (DSC)
Optical Rotation To be determinedTo be determinedPolarimetry
Absolute Configuration To be determinedTo be determinedX-ray Crystallography
The Importance of X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry of a chiral molecule.[8] Obtaining crystal structures of both the (4S) and (4R) enantiomers would provide unequivocal proof of their three-dimensional structures. This information is invaluable for understanding how these molecules interact with biological targets at the atomic level, a cornerstone of structure-activity relationship (SAR) studies.

Generalized Protocol for X-ray Crystallography:

  • Crystallization: Grow single crystals of each enantiomer suitable for X-ray diffraction. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise atomic coordinates and absolute configuration.

Comparative Biological Activity: A Predictive Outlook

While specific biological data for (4S)- and (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol is not yet published, the broader class of chromane derivatives has shown a range of pharmacological activities. The stereochemistry at the C4 position is anticipated to play a crucial role in the biological activity of these compounds.

Potential as Neuroprotective Agents

Chroman-4-amine derivatives, structurally related to the target compounds, have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases, such as cholinesterases and monoamine oxidases.[9] It is highly probable that the (4S) and (4R) enantiomers of 7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol will exhibit differential activity against these or other neurological targets.

Potential as Antimicrobial Agents

Chroman-4-one and homoisoflavonoid derivatives have demonstrated antimicrobial activity, particularly against pathogenic fungi like Candida species.[10] The spatial arrangement of the hydroxyl and bromo substituents in the (4S) and (4R) enantiomers could lead to significant differences in their antimicrobial potency and spectrum.

Proposed Initial Biological Screening:

A primary biological evaluation of the (4S) and (4R) enantiomers should include a panel of assays relevant to the known activities of the chromane scaffold.

Assay TypeTargetRationale
Enzyme Inhibition Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase (MAO-A, MAO-B)To assess potential for treating neurodegenerative diseases.
Antimicrobial Panel of pathogenic bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)To determine minimum inhibitory concentrations (MICs) and evaluate antimicrobial potential.
Cytotoxicity Panel of human cancer cell linesTo assess potential anticancer activity.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of (4S)- and (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol. While a lack of direct experimental data necessitates a predictive approach, the information presented herein on synthesis, separation, and potential biological activities offers a solid foundation for future research.

The key takeaway for researchers is the critical importance of investigating the stereoisomers of this promising scaffold independently. The proposed workflows for enantioselective synthesis and chiral separation are robust starting points for obtaining the necessary enantiopure compounds. Subsequent biological evaluation is likely to reveal significant differences in the pharmacological profiles of the (4S) and (4R) enantiomers, paving the way for the rational design of more potent and selective drug candidates. The determination of the crystal structures of these enantiomers will be a crucial step in elucidating their structure-activity relationships.

Sources

Comparative

The Bromine Advantage: A Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated Benzopyrans

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The benzopyran scaffold, a heterocyclic ring system abundant in nature, has long been a focal poin...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzopyran scaffold, a heterocyclic ring system abundant in nature, has long been a focal point in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. From the anticoagulant properties of warfarin to the photochemotherapeutic applications of psoralen, benzopyrans, including coumarins and chromones, have demonstrated a remarkable therapeutic potential.[1][2] A key strategy in the optimization of these lead compounds is structural modification, with halogenation, and specifically bromination, emerging as a powerful tool to enhance biological efficacy.[3][4]

This guide provides a comprehensive comparison of the biological activities of brominated and non-brominated benzopyrans, supported by experimental data. We will delve into the mechanistic rationale behind the observed differences in activity and provide detailed protocols for key biological assays, empowering researchers to effectively evaluate and compare these compound classes in their own laboratories.

The Influence of Bromination: A Mechanistic Overview

The introduction of a bromine atom to the benzopyran skeleton can profoundly influence its physicochemical properties, which in turn dictates its biological activity. The key effects of bromination include:

  • Increased Lipophilicity: Bromine, being a bulky and lipophilic atom, can significantly increase the overall lipophilicity of the benzopyran molecule.[3] This enhanced lipophilicity can improve the compound's ability to traverse cellular membranes, leading to increased intracellular concentrations and better access to target sites.

  • Altered Electronic Properties: Bromine is an electron-withdrawing group, and its position on the benzopyran ring can alter the electron density distribution within the molecule. This can influence the compound's ability to interact with biological targets through various non-covalent interactions, such as hydrogen bonding and van der Waals forces.[3]

  • Enhanced Target Binding: The combination of increased lipophilicity and altered electronic properties can lead to more effective binding of the brominated benzopyran to its biological target, be it an enzyme, a receptor, or a DNA molecule. This can result in enhanced potency and efficacy.

Comparative Biological Activities: A Data-Driven Analysis

The following sections provide a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of brominated versus non-brominated benzopyrans, with supporting data from various studies.

Anticancer Activity

The introduction of bromine to the benzopyran structure has shown a marked enhancement in anticancer activity across various cancer cell lines. The position of the bromine atom is a critical determinant of cytotoxicity.[3][4]

Table 1: Comparative Cytotoxicity of Brominated vs. Non-Brominated Benzopyran Derivatives

Compound ClassSpecific CompoundCell LineIC50 (µM) - Non-BrominatedIC50 (µM) - BrominatedReference
Benzopyran6-substituted derivativeMDA-MB-231 (Breast)Not specified3.46[5]
Benzopyran6-substituted derivativeMCF-7 (Breast)Not specified18.76[5]
CoumarinCoumarin-indole hybridMCF-7 (Breast)Less activeExcellent dose-dependent activity[3]
Coumarin6,8-dibromo-coumarin hybridDU145 (Prostate)Not specified44.0[3]

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

As illustrated in Table 1, 6-bromo-derivatives of certain benzopyrans exhibit potent cytotoxic activity against breast cancer cell lines, with IC50 values in the low micromolar range.[5] Similarly, brominated coumarin hybrids have demonstrated superior dose-dependent cytotoxicity against breast and prostate cancer cells compared to their non-brominated counterparts.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 inhibits Proliferation Proliferation mTOR->Proliferation Bax Bax Bcl2->Bax inhibits Apoptosis Apoptosis Bax->Apoptosis Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Benzopyran Benzopyran Derivative Benzopyran->Akt inhibits

Caption: Putative signaling pathway affected by benzopyran derivatives in cancer cells.

Antimicrobial Activity

The enhancement of antimicrobial properties through bromination is a well-documented strategy for benzopyran derivatives. The increased lipophilicity of brominated compounds is often cited as a key factor for their improved antibacterial and antifungal potential.[3]

Table 2: Comparative Antimicrobial Activity of Brominated vs. Non-Brominated Benzopyran Derivatives

Compound ClassSpecific CompoundMicroorganismZone of Inhibition (mm) - Non-BrominatedZone of Inhibition (mm) - BrominatedReference
Chromene6 & 8-bromo substitutedE. coliNot specified10-16[3]
Chromene6 & 8-bromo substitutedB. cereusNot specified10-16[3]
Pyrano[3,2-c]benzopyran-5-one2-amino-4-phenyl derivativeStaphylococcus aureusLess active28[3]

Studies have shown that bromo-substitutions at the C6 and C8 positions of the chromene ring lead to broad-spectrum antibacterial activity.[3] Furthermore, a bromophenyl group in pyrano[3,2-c]benzopyran-5-one derivatives significantly enhances their activity against Staphylococcus aureus.[3]

Anti-inflammatory Activity

Benzopyran derivatives have been investigated for their anti-inflammatory properties, and bromination can modulate this activity. While direct comparative data is less abundant in the literature, the general principles of structure-activity relationships suggest that the electronic and lipophilic effects of bromine can influence the interaction with inflammatory targets like cyclooxygenase (COX) enzymes.

Experimental Protocols

To facilitate the comparative evaluation of brominated and non-brominated benzopyrans, detailed protocols for key biological assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (brominated and non-brominated benzopyrans)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO at the same concentration used to dissolve the compounds).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as follows: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Addition Add test compounds Incubation_24h->Compound_Addition Incubation_48h Incubate 48h Compound_Addition->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h DMSO_Addition Add DMSO Incubation_4h->DMSO_Addition Absorbance_Reading Read absorbance at 570 nm DMSO_Addition->Absorbance_Reading End End Absorbance_Reading->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to determine the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the compound.[7]

Materials:

  • Petri dishes with Mueller-Hinton Agar (MHA)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds

  • Positive control (e.g., a standard antibiotic)

  • Negative control (solvent used to dissolve the compounds)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the bacterial inoculum over the entire surface of the MHA plate using a sterile swab.

  • Well Preparation: Aseptically punch wells of 6-8 mm diameter in the agar using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[7]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.[1][8]

Materials:

  • Wistar or Sprague-Dawley rats (180-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds

  • Positive control (e.g., Indomethacin)

  • Vehicle (e.g., saline or a suitable solvent)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Grouping: Randomly divide the rats into groups (n=6 per group): vehicle control, test compound groups (different doses), and a positive control group.

  • Compound Administration: Administer the vehicle, test compounds, or positive control orally to the respective groups.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[1]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[1]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Conclusion

The strategic incorporation of bromine into the benzopyran scaffold represents a highly effective approach for enhancing a spectrum of biological activities, including anticancer, antimicrobial, and potentially anti-inflammatory effects. The underlying principles of increased lipophilicity and altered electronic properties provide a rational basis for this observed enhancement. The experimental protocols detailed in this guide offer a robust framework for researchers to conduct their own comparative studies, enabling the data-driven selection and optimization of novel benzopyran-based therapeutic agents. As the field of medicinal chemistry continues to evolve, the targeted use of halogens like bromine will undoubtedly remain a cornerstone of rational drug design.

References

[8] Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.5. [Link]

[9] Siddiqui, S. S., et al. (2014). Carrageenan-induced paw edema assay. Bio-protocol, 4(17), e1216. [Link]

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

[5] Al-Suwaidan, I. A., et al. (2015). Synthesis of some novel benzopyranes derivatives and evaluation their biological activity. Asian Journal of Pharmaceutical and Clinical Research, 8(5), 133-138. [Link]

[10] Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]

[11] Al-Omair, M. A., et al. (2024). Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. Biomedicines, 12(5), 1192. [Link]

[7] Heteroletters. (2022). CODEN: HLEEAI. 12(3), 553-562. [Link]

[12] Singh, S., et al. (2021). Anticancer Potential of Coumarin and its Derivatives. Mini-Reviews in Medicinal Chemistry, 21(13), 1664-1691. [Link]

[13] Kumar, A., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. International Journal of Current Microbiology and Applied Sciences, 6(4), 116-121. [Link]

[14] Al-Warhi, T., et al. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules, 30(21), 5036. [Link]

[15] Manogaran, Y., et al. (2023). Synthesis and Evaluation of Anticancer Potential of Novel Benzopyran Derivatives Using MTT and in vitro Scratch Assays. Asian Journal of Chemistry, 35(12), 2948-2954. [Link]

[16] International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]

[17] Ben-Aoun, Z., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 133. [Link]

[18] Szymański, J., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 26(11), 5493. [Link]

[19] Al-Zereini, W. A. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Antibiotics, 11(7), 963. [Link]

[20] Metri, R. B., et al. (2026). Investigation of molecular design, synthesis, and biological assessment of new benzopyran derivatives. ResearchGate. [Link]

[21] Indian Journal of Pharmaceutical Sciences. (2014). Agar Well Diffusion | Bioautography Assay | Minimum Inhibitory Concentration | Multiâ€Â'drug Resistant | Phytochemical Analysis. [Link]

[22] Wrzosek, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5489. [Link]

[23] Ghorab, M. M., et al. (2003). Synthesis and Biological Evaluation of Some New Coumarin Derivatives. Molecules, 8(2), 262-273. [Link]

[24] Gligor, F., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 17(7), 1779. [Link]

[25] Al-Hussain, S. A., & Afzal, O. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 536. [Link]

[26] Gligor, F., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. ResearchGate. [Link]

[2] Nagl, M., et al. (2014). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. Journal of Applied Microbiology, 117(3), 649-659. [Link]

Sources

Validation

Absolute Configuration of (4S)-7-Bromo-3,4-dihydro-1H-2-benzopyran-4-ol: A Comparative Guide to SCXRD, NMR, and VCD

Determining the absolute configuration of chiral building blocks is a non-negotiable checkpoint in modern drug development. For functionalized isochromans like (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol , the presence...

Author: BenchChem Technical Support Team. Date: March 2026

Determining the absolute configuration of chiral building blocks is a non-negotiable checkpoint in modern drug development. For functionalized isochromans like (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol , the presence of both a rigidified heterocyclic core and a heavy halogen atom (bromine) presents a unique opportunity to evaluate orthogonal analytical techniques.

As a Senior Application Scientist, I have structured this guide to objectively compare the field-proven performance of Single-Crystal X-Ray Diffraction (SCXRD) against the two leading alternative solution-state techniques: Mosher’s Ester Analysis (NMR) and Vibrational Circular Dichroism (VCD) .

Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard

For crystalline halohydrins, SCXRD remains the undisputed gold standard. Its power lies in the direct, non-destructive observation of the molecule's spatial arrangement in the solid state.

Mechanistic Causality: The Role of Anomalous Dispersion

The success of SCXRD in determining absolute stereochemistry relies heavily on 1[1]. When the wavelength of the incident X-rays is close to the absorption edge of an atom in the crystal, the atomic scattering factor develops an imaginary component. This breaks Friedel’s Law ( ∣F(hkl)∣2=∣F(−h−k−l)∣2 ).

In our target molecule, the C7-Bromine atom acts as a powerful anomalous scatterer. By utilizing Cu-K α radiation ( λ=1.5418 Å), the anomalous signal ( Δf′′ ) of bromine is maximized. This allows the crystallographic software to calculate the2, a mathematically rigorous molar fraction of the inverted enantiomer[2]. A Flack parameter near 0 confirms the (4S) configuration, while a value near 1 indicates the (4R) configuration.

Self-Validating Experimental Protocol
  • Crystallization: Dissolve 10 mg of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol in 0.5 mL of ethyl acetate (EtOAc) in a 2-dram vial. Layer carefully with 2.0 mL of hexanes. Cap loosely to allow slow evaporation and vapor diffusion over 48–72 hours.

  • Mounting: Select a block-like, transparent single crystal under a polarized light microscope. Mount on a MiTeGen loop using Paratone-N oil and immediately transfer to the diffractometer's cold stream (100 K) to minimize thermal motion.

  • Data Collection: Irradiate with Cu-K α radiation. Ensure high redundancy (multiplicity > 4) to accurately measure the subtle intensity differences between Bijvoet pairs.

  • Refinement & Validation: Solve the phase problem using direct methods. Refine the structure using full-matrix least-squares on F2 .

    • Validation Checkpoint: Extract the Flack parameter using Parsons' quotient method. The absolute structure is validated only if x≈0 and the standard uncertainty ( u ) is <0.1 (e.g., x=−0.01(2) )[3].

Mosher’s Ester Analysis (NMR): The Solution-State Alternative

When single crystals cannot be grown (e.g., if the compound oils out), chemical derivatization followed by NMR spectroscopy is the premier alternative.

Mechanistic Causality: Diamagnetic Anisotropy

Because the target molecule contains a secondary alcohol at C4, it can be covalently derivatized using (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)[4]. The absolute configuration is deduced by comparing the 1 H NMR spectra of the resulting diastereomeric esters.

The causality rests on the5[5]. In the preferred conformation, the phenyl group shields the protons situated on its side of the molecule, shifting their NMR signals upfield. By calculating the chemical shift difference ( ΔδSR=δS​−δR​ ) for the C3-protons and the C5-aromatic proton, a spatial model is constructed to assign the C4 stereocenter.

Self-Validating Experimental Protocol
  • Derivatization: In two separate, dry NMR tubes (A and B), dissolve 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl 3​ . Add 5 µL of anhydrous pyridine to each as an acid scavenger.

  • Reagent Addition: To tube A, add 1.2 equivalents of (R)-MTPA-Cl. To tube B, add 1.2 equivalents of (S)-MTPA-Cl. Cap and agitate.

  • Reaction Validation: Allow the reaction to proceed at room temperature for 2 hours.

    • Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The reaction is valid for analysis only when the starting material spot completely disappears, ensuring no unreacted chiral alcohol interferes with the NMR signals.

  • Acquisition & Analysis: Acquire high-resolution 1 H NMR spectra (≥ 500 MHz). Tabulate the chemical shifts of the C3 and C5 protons and calculate the ΔδSR values to confirm the (4S) configuration.

Vibrational Circular Dichroism (VCD): The Non-Destructive Solution

For samples that cannot be crystallized and where chemical derivatization is undesirable, VCD offers a direct, non-destructive solution-state determination.

Mechanistic Causality: Chiroptical Vibrational Transitions

6 measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[6]. Because the 3,4-dihydro-1H-2-benzopyran ring is semi-rigid (existing primarily in interconverting half-chair conformations), it produces a highly distinct VCD spectral signature. The absolute configuration is assigned by matching the experimental VCD spectrum against a theoretical spectrum generated via Density Functional Theory (DFT).

Self-Validating Experimental Protocol
  • Sample Preparation: Dissolve 5.0 mg of the compound in 150 µL of CDCl 3​ . Load the solution into a BaF 2​ IR cell with a 75 µm pathlength.

  • Spectral Acquisition: Measure the IR and VCD spectra from 2000 to 900 cm −1 using a VCD spectrometer (e.g., ChiralIR). Collect data for 3–4 hours to achieve a high signal-to-noise ratio.

    • Validation Checkpoint: Measure the VCD spectrum of the pure CDCl 3​ solvent under identical conditions. Subtract this baseline to ensure instrumental artifacts are eliminated.

  • Computational Matching: Perform a conformational search using molecular mechanics, followed by DFT optimization (B3LYP/6-31G*) for the (4S) enantiomer. Compare the theoretical VCD bands with the experimental data. A positive match in band signs and relative intensities confirms the configuration.

Quantitative Data Presentation

The following table summarizes the operational and performance metrics of the three methodologies specifically applied to (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol.

MetricSCXRD (Gold Standard)Mosher's Method (NMR)VCD
Sample State Required High-quality single crystalSolution (CDCl 3​ )Solution (CDCl 3​ )
Sample Amount < 1 mg (single crystal)~5 mg~5 mg
Destructive? NoYes (Covalent Derivatization)No
Turnaround Time 2–5 days (bottleneck: crystallization)1–2 days3–5 days (bottleneck: DFT compute)
Key Output Metric Flack Parameter ( x ) ΔδSR (ppm)Enantiomeric Similarity Index (ESI)
Accuracy / Confidence Absolute ( u<0.1 )High (Dependent on conformation)High (Dependent on DFT accuracy)
Role of C7-Bromine Critical (Anomalous scatterer)NegligibleNegligible

Visualizations of Analytical Workflows

DecisionTree Start Chiral Halohydrin Sample (e.g., Bromo-benzopyranol) Q1 Is the sample crystalline? Start->Q1 SCXRD SCXRD (Gold Standard) Q1->SCXRD Yes Q2 Is covalent derivatization acceptable? Q1->Q2 No (Oil/Liquid) NMR Mosher's Method (NMR) Q2->NMR Yes (Secondary Alcohol) VCD Vibrational Circular Dichroism (VCD) Q2->VCD No (Non-destructive needed)

Caption: Decision matrix for selecting the optimal absolute configuration technique for chiral halohydrins.

SCXRD_Workflow A Slow Evaporation (EtOAc/Hexane) B Data Collection (Cu-Kα, 100K) A->B C Phase Solution & Least-Squares Refinement B->C D Flack Parameter Validation (x ≈ 0) C->D

Caption: Self-validating SCXRD workflow leveraging anomalous dispersion for absolute structure determination.

References

  • Grokipedia. "Flack parameter".[2]

  • Cambridge Crystallographic Data Centre (CCDC). "Anomalous dispersion".[1]

  • Flack, H. D. "Reporting and evaluating absolute-structure and absolute-configuration determinations".[3]

  • Benchchem. "Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis".[5]

  • Matilda Science. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons".[4]

  • American Laboratory. "Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery".[6]

Sources

Comparative

Confirming Enantiomeric Purity of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol: A Comparative Guide to Chiral HPLC and NMR Methodologies

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different biological effects, with one providing the desired therapeutic outcome while the other may be inactive or, in the worst case, induce toxicity. Therefore, the rigorous confirmation of the enantiomeric purity of a chiral molecule like (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol, a key intermediate in the synthesis of various bioactive compounds, is a non-negotiable aspect of quality control and regulatory compliance.

This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, provides an in-depth, objective comparison of two of the most powerful and widely adopted analytical techniques for determining enantiomeric excess (% ee): Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy . We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present supporting data to empower you to select and implement the most suitable method for your research and development needs.

The Fundamental Challenge: Differentiating the Indistinguishable

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification a formidable challenge for standard analytical techniques. To overcome this, a chiral environment must be introduced to induce diastereomeric interactions, which, unlike enantiomeric interactions, result in distinct physical and chemical properties that can be measured. Chiral HPLC and Chiral NMR spectroscopy achieve this through different, yet equally elegant, strategies.

I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantioseparation

Chiral HPLC is a cornerstone of enantiomeric purity analysis, offering high sensitivity, robustness, and the physical separation of enantiomers, which provides unequivocal evidence of their presence and relative abundance.[1] The technique relies on a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times and, consequently, their separation on the chromatogram.[2]

The Principle of Chiral Recognition on a Stationary Phase

The heart of a chiral HPLC separation is the chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and widely used for a broad range of chiral compounds, including those with structures similar to our target molecule.[2][3] The chiral recognition mechanism is a complex interplay of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the CSP.[4]

Experimental Protocol: Chiral HPLC Analysis of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol

This protocol provides a robust starting point for the method development for the enantiomeric purity determination of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol, based on established methods for similar benzopyran structures.[2]

1. Materials and Reagents:

  • (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol sample

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol (IPA)

  • HPLC-grade ethanol (EtOH)

2. HPLC System and Conditions:

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV detector.
Chiral Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.
Mobile Phase Isocratic mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The ratio may require optimization.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Dissolve a small amount of the (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Inject the racemic standard of 7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol to determine the retention times of both enantiomers and to confirm the resolution.

  • Inject the (4S)-enantiomer sample.

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Expert Insights: Causality Behind Experimental Choices
  • Choice of Chiral Stationary Phase: Polysaccharide-based CSPs are chosen due to their proven success in resolving a wide array of chiral compounds, including aromatic and heterocyclic structures like benzopyrans. The carbamate derivatives on the polysaccharide backbone create chiral grooves and pockets that facilitate differential interactions.[3]

  • Mobile Phase Selection: A normal-phase mobile system (n-hexane/alcohol) is often the first choice for polysaccharide CSPs. The alcohol component acts as a polar modifier, influencing the retention and selectivity. The ratio of hexane to alcohol is a critical parameter to optimize for achieving baseline separation.[5]

  • Method Validation: For regulatory submissions, the analytical method must be validated according to ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[6][7]

Visualizing the Workflow: Chiral HPLC

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Dissolve Sample in Mobile Phase Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject onto Chiral Column Filter->Inject Separate Enantiomeric Separation on CSP Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

II. Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for In-Solution Analysis

Chiral NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess without the need for physical separation.[1] The technique relies on creating a diastereomeric environment in the NMR tube, which causes the signals of the two enantiomers to become chemically non-equivalent and thus distinguishable in the NMR spectrum.[8] This can be achieved through two primary approaches: the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

A. Chiral Derivatizing Agents (CDAs): The Mosher's Acid Method

The use of a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), is a classic and highly reliable method for determining both the enantiomeric excess and the absolute configuration of chiral alcohols and amines.[9] The principle involves the covalent reaction of the chiral alcohol with an enantiomerically pure form of Mosher's acid chloride to form a pair of diastereomeric esters.[4] These diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for their quantification.[10]

Experimental Protocol: Mosher's Ester Analysis of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol

This protocol details the preparation and analysis of Mosher's esters for the determination of enantiomeric purity.

1. Materials and Reagents:

  • (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol sample (dried)

  • (R)-(-)-Mosher's acid chloride ((R)-MTPA-Cl)

  • (S)-(+)-Mosher's acid chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous deuterated chloroform (CDCl₃)

  • 4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)

2. Preparation of Mosher's Esters (in separate NMR tubes):

  • For the (R)-MTPA ester:

    • In a dry NMR tube, dissolve ~5 mg of the (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol in 0.6 mL of anhydrous CDCl₃.

    • Add 1-2 drops of anhydrous pyridine.

    • Add a 1.2 molar equivalent of (R)-MTPA-Cl.

    • If the reaction is slow, a catalytic amount of DMAP can be added.

    • Gently agitate the tube and allow the reaction to proceed to completion (monitor by TLC or ¹H NMR).

  • For the (S)-MTPA ester:

    • Repeat the same procedure in a separate NMR tube using (S)-MTPA-Cl.

3. NMR Data Acquisition:

  • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples on a high-field NMR spectrometer (≥400 MHz).

4. Data Analysis:

  • In the ¹H NMR spectrum of the sample derivatized with one enantiomer of MTPA-Cl, identify a well-resolved proton signal that shows distinct peaks for the two diastereomers. Protons close to the stereocenter are most likely to show significant chemical shift differences.

  • Integrate the areas of these distinct signals.

  • Calculate the enantiomeric excess (% ee) using the formula:

    % ee = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100

B. Chiral Solvating Agents (CSAs): A Non-Covalent Approach

Chiral solvating agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[8] This interaction leads to differential shielding or deshielding of the protons in the two enantiomers, resulting in separate signals in the NMR spectrum.[9] This method is often faster than using CDAs as it does not require a chemical reaction and subsequent purification.

Experimental Protocol: Chiral Solvating Agent NMR Analysis

1. Materials and Reagents:

  • (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol sample

  • Chiral Solvating Agent (e.g., (R)-1,1'-bi-2-naphthol (BINOL) or a suitable lanthanide shift reagent)

  • Deuterated solvent (e.g., CDCl₃, C₆D₆)

2. NMR Sample Preparation:

  • Dissolve ~5 mg of the chiral alcohol in 0.6 mL of the deuterated solvent in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add a specific molar equivalent of the CSA to the NMR tube (typically 0.5-2.0 equivalents, may require optimization).

  • Gently mix the sample.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum of the mixture. It may be necessary to acquire spectra at different temperatures to improve resolution.

4. Data Analysis:

  • Identify a proton signal that splits into two distinct resonances upon addition of the CSA.

  • Integrate the areas of the two signals and calculate the % ee as described for the CDA method.

Expert Insights: NMR Method Selection
  • CDA (Mosher's Acid) vs. CSA: The Mosher's acid method is generally more robust and can also be used to determine the absolute configuration by comparing the spectra of the (R)- and (S)-MTPA esters.[10] However, it requires a chemical reaction and the derivatizing agent must be of high enantiomeric purity. The reaction must also go to completion to avoid kinetic resolution, which would lead to an inaccurate result.[1] CSAs offer a quicker, non-destructive alternative, but the degree of signal separation can be highly dependent on the choice of CSA, solvent, temperature, and concentration.[8]

  • Signal Selection for Integration: For accurate quantification, it is crucial to select well-resolved signals that are free from overlap with other peaks in the spectrum.

Visualizing the Workflow: Chiral NMR

Chiral_NMR_Workflow cluster_cda Chiral Derivatizing Agent (CDA) Method cluster_csa Chiral Solvating Agent (CSA) Method cluster_analysis NMR Analysis and Data Processing React React Chiral Alcohol with (R)- or (S)-Mosher's Acid Chloride Form_Diastereomers Formation of Diastereomeric Esters React->Form_Diastereomers Acquire_NMR Acquire ¹H NMR Spectrum Form_Diastereomers->Acquire_NMR Mix Mix Chiral Alcohol with CSA in NMR Tube Form_Complexes Formation of Transient Diastereomeric Complexes Mix->Form_Complexes Form_Complexes->Acquire_NMR Identify_Signals Identify and Integrate Distinct Diastereomeric Signals Acquire_NMR->Identify_Signals Calculate_ee Calculate % ee Identify_Signals->Calculate_ee

Caption: Comparative workflows for chiral NMR analysis using CDAs and CSAs.

III. Head-to-Head Comparison: Chiral HPLC vs. Chiral NMR

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Physical separation of enantiomers on a chiral stationary phase.[2]Creation of a diastereomeric environment in solution to induce chemical shift differences.[8]
Primary Output Chromatogram with baseline-separated peaks for each enantiomer.NMR spectrum showing distinct signals for each enantiomer (as a diastereomeric derivative/complex).[10]
Sensitivity High sensitivity, suitable for trace analysis.Generally lower sensitivity than HPLC.
Sample Throughput Lower, as each analysis requires a chromatographic run.Higher, especially with the use of CSAs.
Sample Preparation Requires dissolution and filtration.Minimal for CSAs; requires a chemical reaction for CDAs.[1][8]
Determination of Absolute Configuration No, requires a standard of known absolute configuration.Yes, with the Mosher's acid (CDA) method by comparing (R)- and (S)-derivatives.[10]
Instrumentation Requires a dedicated HPLC system with a chiral column.Requires a high-field NMR spectrometer.
Key Advantage Unambiguous physical separation provides definitive proof. High resolution and sensitivity.Rapid analysis, non-destructive (especially with CSAs), and can determine absolute configuration (with CDAs).

Conclusion and Recommendations

Both Chiral HPLC and Chiral NMR spectroscopy are powerful and indispensable tools for confirming the enantiomeric purity of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol. The choice between the two often depends on the specific requirements of the analysis.

  • For routine quality control in a regulated environment, where high sensitivity and definitive separation are paramount, Chiral HPLC is the method of choice. Its robustness and the physical separation of enantiomers provide a high degree of confidence in the results.

  • For rapid screening, reaction monitoring, and when a determination of absolute configuration is required, Chiral NMR spectroscopy, particularly the Mosher's acid method, is highly advantageous. The speed of analysis with CSAs and the additional structural information provided by CDAs make it a valuable tool in a research and development setting.

For the most comprehensive and rigorous characterization of enantiomeric purity, a cross-validation approach utilizing both Chiral HPLC and Chiral NMR is highly recommended .[1] The complementary nature of these techniques provides an exceptional level of certainty in the analytical results, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Mosher's ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. Available at: [Link]

  • NMR Analysis of Substituted Benzophenones Analysis Guide. Oregon State University. Available at: [Link]

  • Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. MDPI. Available at: [Link]

  • Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex. Available at: [Link]

  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • CHIRAL Handbook. BGB Analytik. Available at: [Link]

  • Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. PMC. Available at: [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. Available at: [Link]

  • Figure S1B 1 H NMR spectrum of the Mosher's esters resulting from the reaction of formamide (9) with (R)-Mosher's acid. ResearchGate. Available at: [Link]

  • Application Notes: Chiral. LCGC International. Available at: [Link]

  • Chiral Separation of 3,4-dihydropyrimidin-2(1H)-ones and 3,4-di -hydropyrimidin- 2(1H)-thiones Enantiomers by HPLC on Chiralcel®OD-H. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of Polysubstituted Benzopyrano[3,4-c]pyrrolidine Frameworks via [3 + 2] Cycloaddition of Azomethine Ylides and Coumarin Derivatives. ResearchGate. Available at: [Link]

  • 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one. PubChem. Available at: [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Synthesis of chiral cyclohexanol derived benzylamines, applications for enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. MDPI. Available at: [Link]

  • Enantioselective Synthesis of 3,4-Dihydro-1,2-oxazepin-5(2H)-ones and 2,3-Dihydropyridin-4(1H)-ones from β-Substituted β-Hydroxyaminoaldehydes. PMC. Available at: [Link]

  • Catalytic enantioselective bromohydroxylation of cinnamyl alcohols. Semantic Scholar. Available at: [Link]

  • Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. idUS. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and application but critically, through to final disposal. The c...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and application but critically, through to final disposal. The compound (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol, a halogenated heterocyclic alcohol, requires a disposal protocol rooted in a clear understanding of its chemical nature to ensure personnel safety and environmental protection. This guide provides the essential, in-depth procedural guidance for managing this compound as a waste stream, moving beyond a simple checklist to explain the causality behind each critical step.

Hazard Assessment: Understanding the Waste Profile

Before any disposal procedure can be initiated, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not be publicly available, we can infer its likely hazard profile from its structural class and data on similar compounds.

The molecule's structure contains a brominated aromatic ring, a dihydropyran ring, and an alcohol functional group. This combination points toward several potential hazards:

  • Toxicity and Irritation : Brominated organic compounds are often classified as irritants and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] A structurally related compound, 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one, is classified as a warning-level hazard, causing skin and eye irritation and being harmful if swallowed.[3]

  • Environmental Hazard : Improper release of halogenated organic compounds can lead to persistent environmental contamination.[4][5]

  • Reactivity : While generally stable, it should be stored away from strong oxidizing agents.[1]

Table 1: Inferred Hazard Profile and Chemical Identifiers

Property Value / Classification Rationale & Source
Chemical Class Halogenated Organic Compound; Heterocyclic Alcohol Based on chemical structure.
Physical Form Likely a solid at room temperature. Based on similar chromanone structures.[3]
Likely GHS Pictogram GHS07 (Exclamation Mark) Indicates potential for: Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant.[3]
Likely Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). Inferred from structurally similar compounds.[3]

| Incompatibilities | Strong oxidizing agents. | General incompatibility for many organic compounds.[1] |

Core Principles of Disposal

Adherence to these foundational principles is non-negotiable for the safe management of this and other halogenated chemical wastes.

  • Segregation is Mandatory : Never mix halogenated organic waste with non-halogenated waste.[6] Co-incineration can lead to the formation of highly toxic brominated dioxins and furans.[7] All waste streams containing (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol must be designated as "Halogenated Organic Waste."

  • No Drain Disposal : Under no circumstances should this compound or solutions containing it be disposed of down the sanitary sewer.[8][9] This is a direct violation of environmental regulations and introduces persistent pollutants into waterways.[10]

  • Minimize Waste Generation : Employ microscale techniques and careful planning to reduce the total volume of waste produced.[8]

  • Professional Disposal is Required : The final disposal of this hazardous waste must be conducted by a licensed and certified hazardous waste management company.[11][12]

Standard Operating Procedure (SOP) for Disposal

This SOP is divided into three phases, covering the entire lifecycle of the waste from its generation at the lab bench to its final removal.

Phase 1: At the Point of Generation

This phase covers immediate actions as waste is produced during research activities.

Step 1: Personal Protective Equipment (PPE)

  • Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles meeting ANSI Z87 standards, and nitrile gloves.[13][14]

Step 2: Designate a Waste Container

  • Select a clean, chemically compatible container (borosilicate glass or HDPE is typically appropriate) with a secure, leak-proof screw cap.[8]

  • The container must be clearly labeled before the first drop of waste is added.

Step 3: Labeling the Waste Container

  • Affix a hazardous waste tag to the container.[9]

  • The label must include:

    • The words "Hazardous Waste"

    • The specific name: "(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol"

    • The words "Halogenated Organic Waste"[6]

    • An estimate of the concentration and the solvent system used (e.g., "approx. 5g in 200 mL Methanol/Ethyl Acetate").

    • The date the first waste was added.

    • Your name, lab number, and contact information.

Step 4: Segregating Waste Types

  • Liquid Waste : Collect all solutions containing the compound, including reaction mother liquors and chromatography fractions, in your designated liquid waste container.

  • Solid Waste : Collect any contaminated consumables (e.g., filter paper, silica gel, gloves, weigh boats) in a separate, clearly labeled "Halogenated Solid Waste" container, typically a lined box or a designated drum.[6]

  • Sharps : Contaminated needles or razor blades must be placed in a designated sharps container.

Phase 2: Waste Accumulation and Storage

This phase covers the proper management of waste containers within the laboratory's Satellite Accumulation Area (SAA).

Step 1: Container Management

  • Keep the waste container securely closed at all times, except when actively adding waste.[13] This minimizes the release of volatile organic compounds (VOCs).

  • Visually inspect the container weekly for any signs of degradation, leaks, or pressure buildup.[8]

Step 2: Storage Location

  • Store the waste container in a designated Satellite Accumulation Area within the lab, at or near the point of generation.[8][15]

  • The SAA must be in a well-ventilated area, such as a fume hood or a ventilated cabinet.

  • Ensure the container is stored within a secondary containment bin to catch any potential leaks.[8]

  • Store away from incompatible materials, particularly strong oxidizers, heat sources, and direct sunlight.[6]

Step 3: Adhering to Accumulation Limits

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[9] For acutely hazardous materials, this limit is 1 quart.

  • Once a container is full or has been in the lab for six to twelve months (depending on local regulations), it must be moved to the central accumulation area.[8][15]

Phase 3: Final Disposal

Step 1: Requesting a Pickup

  • When the waste container is full, complete the date on the hazardous waste tag.

  • Submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.

Step 2: Professional Handling

  • EHS personnel will transport the waste to a central storage facility.

  • From there, a licensed hazardous waste disposal vendor will transport the material for final disposal, which for halogenated organic compounds is typically high-temperature incineration at a specialized facility equipped with scrubbers to handle acidic gases like hydrogen bromide (HBr).[16]

Emergency Procedures: Spill and Exposure

Minor Spill (Contained within a fume hood):

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including double-gloving with nitrile gloves.

  • Absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

  • Carefully collect the absorbed material and contaminated items into a dedicated bag or container.

  • Label the container as "Halogenated Solid Waste" and dispose of it according to the SOP.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Skin Exposure:

  • Immediately move to the nearest safety shower or drench hose.

  • Remove any contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[13]

  • Seek immediate medical attention. Provide the medical staff with the name of the chemical.

Eye Exposure:

  • Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[13]

  • Seek immediate medical attention.

Waste Disposal Workflow

The following diagram illustrates the decision-making process for proper waste segregation and disposal.

G cluster_0 At the Lab Bench (Point of Generation) cluster_1 Laboratory Storage (Satellite Accumulation Area) cluster_2 Final Disposal Path start Waste Generated (4S)-7-bromo-3,4-dihydro- 1H-2-benzopyran-4-ol is_liquid Is the waste primarily liquid? start->is_liquid Assess Waste Form is_solid Is the waste a contaminated solid? is_liquid->is_solid No liquid_waste Collect in Labeled 'Halogenated Organic Liquid Waste' Container (Glass/HDPE) is_liquid->liquid_waste Yes solid_waste Collect in Labeled 'Halogenated Solid Waste' Container (Lined Box) is_solid->solid_waste Yes unknown_waste Consult EHS Officer Immediately is_solid->unknown_waste No storage Store in Secondary Containment in Ventilated Area liquid_waste->storage solid_waste->storage full Container Full or Storage Time Limit Reached? storage->full full->storage No request_pickup Request EHS Pickup full->request_pickup Yes incineration Transport to Licensed Facility for High-Temperature Incineration request_pickup->incineration

Caption: Waste disposal workflow for (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol.

References

  • Chemical Waste Management Best Practices for Pharmaceutical Companies in India. (n.d.).
  • SAFETY DATA SHEET. (2025, December 20).
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Innovative Techniques for Pharmaceutical Waste Management: Enhancing Drug Recovery and Environmental Sustainability. (2024, October 8). Bentham Science Publishers.
  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. (n.d.). Benchchem.
  • General Safety Handling Consideration. (n.d.). Alfa Chemistry.
  • SAFETY DATA SHEET. (2009, January 26). Fisher Scientific.
  • Recycling and waste management ideas for pharma industry. (2025, January 1). International Journal of Science and Research Archive.
  • Hazardous Waste Management for School Laboratories. (n.d.).
  • Managing waste in the pharmaceutical manufacturing industry. (2025, March 11). Manufacturing Chemist.
  • 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one. (n.d.). MilliporeSigma.
  • PSFC Halogenated Solvents. (n.d.).
  • What is bromine and what are the safe disposal and recycling methods?. (2025, March 18). Ideal Response.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, March 28). U.S. Environmental Protection Agency.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. (2023, October 11). Aerosol and Air Quality Research.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • PHARMACEUTICAL WASTE MANAGEMENT: CRITICAL FOR THE FUTURE AND THE HEALTH OF NATURE. (2023, October 26). ResearchGate.
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022, June 15). Journal of Chemical Education - ACS Publications.
  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency.
  • Safety Data Sheet. (2025, October 23). Cayman Chemical.
  • SAFETY DATA SHEET. (2009, January 26). Thermo Fisher Scientific.
  • Bromine water - disposal. (2008, October 22). #1 Science Forum For Lab Technicians.
  • Safe Handling of Pyrophoric Chemicals. (n.d.). Central Washington University.

Sources

Handling

Personal protective equipment for handling (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol. As a brominated organic compound within the benzopyran class,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol. As a brominated organic compound within the benzopyran class, this molecule requires careful management to ensure the safety of laboratory personnel and to maintain experimental integrity. The following procedures are synthesized from established safety protocols for structurally similar compounds and general best practices for handling halogenated organic molecules.

Hazard Assessment and Rationale for Precaution

The chiral alcohol functional group in the target molecule suggests that it will be used in sensitive synthetic applications where contamination can be a critical issue. Therefore, the prescribed personal protective equipment (PPE) and handling procedures are designed not only to protect the user but also to prevent cross-contamination of the sample.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial when handling (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol. The following table outlines the minimum required PPE and the rationale for each.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a splash hazard.Protects against splashes and airborne particles that can cause serious eye irritation[2][5].
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation[2][5].
Body Protection A flame-resistant lab coat.Protects against splashes and spills, and provides a removable barrier in case of contamination.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol generation.Minimizes the inhalation of any harmful vapors or dusts.

Operational Plan: A Step-by-Step Workflow

Adherence to a strict operational workflow is essential for the safe handling of this compound. The following diagram and steps outline the recommended procedure from preparation to temporary storage.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area 1. Designate Work Area in Fume Hood gather_ppe 2. Don Full PPE prep_area->gather_ppe Ensure safety first prep_materials 3. Prepare All Necessary Equipment and Reagents gather_ppe->prep_materials weigh 4. Weigh Compound in Fume Hood prep_materials->weigh dissolve 5. Dissolve or React Compound weigh->dissolve transfer 6. Transfer Solution Using Appropriate Glassware dissolve->transfer decontaminate 7. Decontaminate Glassware and Work Area transfer->decontaminate dispose_waste 8. Segregate and Label Halogenated Waste decontaminate->dispose_waste store 9. Store Compound in a Cool, Dry, Well-Ventilated Area dispose_waste->store

Caption: Workflow for the safe handling of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol.

Procedural Steps:

  • Designate a Work Area: All handling of the solid compound and its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Don Full PPE: Before entering the designated work area, put on all required personal protective equipment as detailed in the table above.

  • Prepare Materials: Ensure all necessary glassware, reagents, and waste containers are clean, dry, and readily accessible within the fume hood.

  • Weighing: Carefully weigh the required amount of the solid compound on a tared weigh boat or directly into the reaction vessel inside the fume hood. Avoid creating dust.

  • Dissolution and Reaction: Add the solvent or other reagents slowly to the solid. If the process is exothermic, use an ice bath to control the temperature.

  • Transfer: When transferring solutions, use appropriate equipment such as a glass funnel or a cannula to prevent spills.

  • Decontamination: After the procedure, decontaminate all glassware and surfaces that may have come into contact with the compound. A suitable solvent wash followed by soap and water is recommended.

  • Waste Disposal: Segregate all waste containing the brominated compound into a clearly labeled "Halogenated Organic Waste" container.

  • Storage: Store the stock container of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4].

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of brominated organic compounds is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Categorization: All materials contaminated with (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol, including unused product, solutions, and contaminated lab supplies (e.g., gloves, weigh boats, pipette tips), must be treated as hazardous waste.

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.

    • Solid Waste: Collect all contaminated solid waste in a separate, sealed, and clearly labeled "Solid Halogenated Organic Waste" container.

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures: Preparedness and Response

Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • For large spills, evacuate the area and contact your institution's EHS office immediately.

Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][5].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[4][5].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].

By adhering to these guidelines, researchers can safely handle (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol, minimizing personal risk and ensuring the integrity of their scientific work.

References

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for a related brominated benzoxazine.
  • Fisher Scientific. (2009, January 26). Safety Data Sheet: 7-Bromoindole.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • University of Colorado Boulder. (n.d.). Protective Gear.
  • Cayman Chemical. (2025, October 23).
  • Sigma-Aldrich. (n.d.). 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one.
  • MilliporeSigma. (n.d.). 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one Safety Information.
  • PubChem. (n.d.). 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one.
  • PubChem. (n.d.). (4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol.
  • Carl ROTH. (n.d.).
  • Environmental Protection Agency. (1983, December).
  • BenchChem. (n.d.). Proper Disposal of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.